4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Description
Properties
IUPAC Name |
4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-7-14-12(10)16-15-11/h1-7H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHKPJCWBZMRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NNC(=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377338 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174713-63-4 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174713-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, validated synthetic methodologies, spectroscopic signature, and the extensive biological activities that position it as a valuable scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular entity.
Introduction: The Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered immense attention from the scientific community.[1][2][3] Its structural resemblance to natural purine bases, such as adenine and guanine, makes it a "privileged scaffold" in medicinal chemistry.[4] This similarity allows it to act as a bioisostere, effectively interacting with the ATP-binding sites of numerous enzymes, particularly kinases, which are pivotal in cellular signaling pathways.[3][4][5] The diverse biological activities reported for this class of compounds—including anticancer, antiviral, anti-inflammatory, and neuroprotective properties—underscore its therapeutic potential.[1][6][7]
This guide focuses specifically on the this compound isomer (CAS No. 174713-63-4), exploring the unique contributions of the phenyl and amine substituents to its chemical properties and biological profile.
Chemical Structure and Physicochemical Properties
This compound is built upon a bicyclic aromatic system where a pyrazole ring is fused to a pyridine ring.[2][7] The key substitutions that define this specific molecule are a phenyl group at the C4 position and an amine group at the C3 position. This arrangement is crucial for its interaction with biological targets.
Core Structural Features:
The planarity of the fused ring system, combined with the spatial orientation of the C4-phenyl group, creates a distinct three-dimensional profile that dictates its binding affinity and selectivity for various enzymes.
Caption: General workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.
Exemplary Experimental Protocol: Synthesis of a 4-Aryl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Analog
This protocol is a representative synthesis adapted from established multicomponent reaction methodologies for this class of compounds. [11][12]The causality behind this one-pot approach lies in its efficiency, combining multiple bond-forming events in a single operation to rapidly generate molecular complexity.
-
Reaction Setup: To a solution of 3-amino-1H-pyrazole (1.0 eq) in ethanol, add the appropriate aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) and malononitrile (1.0 eq).
-
Catalysis: Introduce a catalytic amount of a base, such as triethylamine or piperidine (0.1 eq), to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile. [11]This step is critical as it generates the electrophilic Michael acceptor in situ.
-
Cyclization: Heat the reaction mixture to reflux. The 5-amino group of the pyrazole will undergo a nucleophilic Michael addition to the activated alkene, followed by an intramolecular cyclization and subsequent tautomerization/oxidation to yield the stable aromatic pyrazolo[3,4-b]pyridine ring system. [11]4. Work-up and Purification: After cooling, the precipitated solid product is collected by filtration. The crude product is then washed with cold ethanol to remove residual starting materials.
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water) to yield the final product with high purity.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Spectroscopic Characterization
Structural elucidation of the target molecule relies on a combination of spectroscopic techniques. The data presented below are based on expected values derived from the known effects of the functional groups and the heterocyclic core. [13][14]
Spectroscopic Data Summary
| Technique | Characteristic Signals and Interpretation |
| ¹H NMR | δ 12.0-13.0 ppm (s, 1H): Broad singlet corresponding to the acidic N1-H proton of the pyrazole ring. δ 8.0-8.5 ppm (m, 2H): Signals from protons on the pyridine ring. δ 7.2-7.8 ppm (m, 5H): Multiplet corresponding to the protons of the C4-phenyl group. δ 5.0-6.0 ppm (s, 2H): Broad singlet for the C3-NH₂ amine protons. |
| ¹³C NMR | δ 150-160 ppm: Quaternary carbons of the fused ring system (e.g., C3, C7a). δ 110-145 ppm: Aromatic carbons from both the phenyl and pyridinyl rings. δ 95-105 ppm: Carbons within the pyrazole portion of the core. |
| IR (cm⁻¹) | 3450-3200: N-H stretching vibrations from both the pyrazole N-H and the primary amine (NH₂). [13]3100-3000: Aromatic C-H stretching. 1640-1580: C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic rings. |
| HRMS (ESI) | [M+H]⁺ at m/z 211.0984: Calculated for C₁₂H₁₁N₄⁺, confirming the molecular formula. |
Biological Significance and Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of targeted therapies, primarily due to its efficacy as a kinase inhibitor. [6][7]
Kinase Inhibition
Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer. [3][5]Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent inhibitors of a wide range of kinases, including:
-
TANK-binding kinase 1 (TBK1): A key regulator of innate immunity and a target in inflammation and oncology. [15]* Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, making them prime targets for anti-cancer therapies. [2][3]* Tropomyosin Receptor Kinases (TRKs): Their activation is linked to the growth and survival of various cancer cells. [16]* Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor signaling pathway and a target for B-cell malignancies. The mechanism involves the pyrazolopyridine core acting as a "hinge-binder," forming hydrogen bonds with the kinase's ATP-binding pocket, while the substituents (like the C4-phenyl group) occupy adjacent hydrophobic pockets, thereby ensuring high affinity and selectivity.
Sources
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
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- 5. N-[4-(1H-Pyrazolo[3,4-B]pyrazin-6yl)-phenyl]-sulonamides and Their Use As Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 174713-63-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | CAS 174713-63-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid [benchchem.com]
Technical Guide: Mechanism of Action of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
[1]
Executive Summary
This compound (also known as 3-amino-4-phenyl-1H-pyrazolo[3,4-b]pyridine ) acts as a privileged scaffold in medicinal chemistry, functioning primarily as a competitive inhibitor of ATP-dependent enzymes (kinases) and an antagonist of specific G-Protein Coupled Receptors (GPCRs), most notably the Adenosine A1 receptor.[1]
Its utility lies in its structural capacity to mimic the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase catalytic domains.[1] Simultaneously, its hydrophobic 4-phenyl substituent provides selectivity by occupying the hydrophobic back-pockets of target proteins.[1] This guide dissects its dual-mechanism profile, synthesis, and application as a chemical probe.[1]
Chemical Identity & Structural Biology[1]
Pharmacophore Analysis
The molecule consists of a fused bicyclic system (pyridine fused to a pyrazole) with two critical functional handles:[1][2][3][4]
-
The 3-Amino Group (-NH₂): Acts as a hydrogen bond donor, critical for interacting with the carbonyl oxygen of kinase hinge residues or polar residues in GPCR binding pockets.[1]
-
The 4-Phenyl Ring: A hydrophobic moiety that occupies the "Gatekeeper" region in kinases or the hydrophobic cleft in adenosine receptors, driving binding affinity via Van der Waals interactions and
-stacking.[1]
Tautomerism
The compound exists in equilibrium between the 1H- and 2H- tautomers.[1][3] The 1H-tautomer is generally the bioactive conformation for kinase binding, facilitating a bidentate hydrogen-bonding motif with the protein backbone.[1]
| Property | Value |
| IUPAC Name | 4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
| Molecular Formula | C₁₂H₁₀N₄ |
| Molecular Weight | ~210.23 g/mol |
| Primary Targets | Kinases (TBK1, GSK-3 |
| Mechanism Class | ATP-Competitive Inhibitor / Orthosteric Antagonist |
Primary Mechanism of Action: Kinase Inhibition[1]
The dominant mechanism of action for this compound is ATP-competitive inhibition .[1]
The "Hinge Binder" Motif
In the catalytic cleft of kinases (e.g., TBK1 , GSK-3
-
Anchor Point: The pyrazole nitrogen (N1) and the exocyclic amine (C3-NH₂) form a donor-acceptor pair with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).[1]
-
Selectivity Filter: The 4-phenyl group is oriented towards the internal hydrophobic pocket (often adjacent to the Gatekeeper residue), displacing water and stabilizing the inactive conformation of the enzyme.[1]
Downstream Signaling Effects (TBK1 Example)
When acting as a TBK1 (TANK-binding kinase 1) inhibitor, the compound prevents the phosphorylation of IRF3 (Interferon Regulatory Factor 3).[1] This blockade inhibits the translocation of IRF3 to the nucleus, thereby suppressing the production of Type I interferons (IFN-
Visualization: TBK1 Inhibition Pathway
Figure 1: Mechanism of TBK1 inhibition.[1][2] The compound competes with ATP, preventing IRF3 phosphorylation and subsequent inflammatory gene transcription.[1]
Secondary Mechanism: Adenosine Receptor Antagonism[1]
Historically, the 3-amino-pyrazolo[3,4-b]pyridine scaffold is a classic template for Adenosine A1 receptor antagonists .[1]
Orthosteric Blockade
The molecule binds to the transmembrane domain of the A1 receptor (a GPCR).[1]
-
Mechanism: It acts as an inverse agonist or neutral antagonist , stabilizing the receptor in an inactive G-protein uncoupled state.[1]
-
Physiological Outcome: Blockade of A1 receptors (which are G
coupled) prevents the inhibition of Adenylyl Cyclase.[1] This leads to a net increase or maintenance of intracellular cAMP levels and increased neuronal excitability (a mechanism relevant for potential cognitive enhancement or renal modulation).[1]
Experimental Protocols
Protocol A: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine the IC₅₀ of the compound against a target kinase (e.g., GSK-3
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution: Serially dilute this compound in DMSO (Start at 10
M, 1:3 dilutions). -
Enzyme Reaction:
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Read: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
Protocol B: Synthesis (Gould-Jacobs Type)
Objective: Synthesis of the core scaffold for SAR studies.[1][2]
-
Condensation: React 5-amino-1-phenyl-pyrazole with an appropriate
-keto ester or ethoxymethylene malonate derivative.[1] -
Cyclization: Heat the intermediate in Dowtherm A or diphenyl ether at high temperature (250°C) to effect thermal cyclization.[1]
-
Functionalization: The resulting pyridone can be chlorinated (POCl₃) and then aminated (NH₃) to yield the 3-amino-4-phenyl derivative.[1]
Therapeutic Implications & Data Summary
The versatility of this scaffold allows it to be tuned for different therapeutic areas by modifying the phenyl ring (Position 4) or the N1 position.[1]
| Application Area | Target | Mechanism | Therapeutic Potential |
| Oncology | ALK / ROS1 | Kinase Inhibition | Non-Small Cell Lung Cancer (NSCLC) |
| Immunology | TBK1 | Signal Blockade | Autoimmune diseases (Lupus, Interferonopathies) |
| Neurology | Adenosine A1 | Antagonism | Cognitive enhancement, Diuresis |
| Neurodegeneration | GSK-3 | Inhibition | Alzheimer's (Tau phosphorylation reduction) |
Visualization: Scaffold Versatility
Figure 2: The "Master Key" utility of the scaffold across diverse biological targets.[1]
References
-
Vertex AI Search. (2025).[1] Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review. Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from
-
MDPI. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from
-
PubChem. (2025).[1][4] 1H-pyrazolo[3,4-b]pyridin-3-amine Compound Summary. Retrieved from
-
ChemicalBook. (2025).[1][5] 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Data. Retrieved from
Sources
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- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. 1H-pyrazolo[3,4-b]pyridin-3-amine | C6H6N4 | CID 241369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cheminformatic and Synthetic Profiling of the 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Scaffold
[1]
Executive Summary: The "Fragment-to-Lead" Architecture
The compound 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS: 29668-56-0 / 174713-63-4 derivatives) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space.[1] While its molecular weight of 210.24 g/mol classifies it as a low-molecular-weight fragment, its significance lies in its "Ligand Efficiency" (LE).[1]
This scaffold serves as a potent ATP-mimetic.[1] The pyrazolo[3,4-b]pyridine core provides a rigid bicyclic framework that orients the C3-amine and N1/N7 nitrogens to form critical hydrogen bonds with the hinge region of kinase domains (e.g., GSK-3
This guide details the physicochemical properties, validated synthetic pathways, and analytical protocols required to utilize this scaffold in drug discovery.
Physicochemical Profile & Molecular Weight Analysis[1][2]
Understanding the mass profile is critical for High-Resolution Mass Spectrometry (HRMS) validation and stoichiometric calculations in synthesis.[1]
Molecular Weight Data
| Property | Value | Context for Drug Design |
| Formula | High nitrogen count increases polarity.[1] | |
| Average Mass | 210.235 g/mol | Used for molarity calculations.[1] |
| Monoisotopic Mass | 210.0905 Da | Critical for HRMS validation. |
| Heavy Atom Count | 16 | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| Rotatable Bonds | 1 (Phenyl-Pyridine bond) | Low flexibility minimizes entropic penalty upon binding.[1] |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Good predictor for cell permeability; <140 Ų suggests oral bioavailability.[1] |
| cLogP | ~2.1 - 2.5 | Lipophilic enough for membrane crossing, but requires polar handles for solubility.[1] |
The "Rule of 3" Context
With a MW of ~210 Da, this molecule fits perfectly within the Rule of 3 for fragment libraries (MW < 300, cLogP < 3). This allows researchers to derivatize the phenyl ring or the amine without rapidly exceeding the Lipinski limit of 500 Da.[1]
Validated Synthetic Protocol
The most reliable route to the 4-phenyl-3-amino-pyrazolo[3,4-b]pyridine core involves the cyclization of hydrazine with a functionalized pyridine precursor.[1] This method avoids the regioselectivity issues often seen when condensing aminopyrazoles with diketones.[1]
Reaction Logic
-
Precursor Synthesis: Construction of a 2-chloro-3-cyano-4-phenylpyridine intermediate.
-
Nucleophilic Substitution: Hydrazine displaces the labile C2-chlorine.[1]
-
Intramolecular Cyclization: The resulting hydrazine attacks the C3-nitrile (cyano group) to close the pyrazole ring and generate the C3-amine in situ.[1]
Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to the toxicity of hydrazine.
Materials:
-
2-Chloro-4-phenylnicotinonitrile (1.0 eq)[1]
-
Hydrazine hydrate (80% aqueous solution, 5.0 eq)
-
Ethanol (Absolute) or n-Butanol (for higher temperature)[1]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Chloro-4-phenylnicotinonitrile in 20 mL of ethanol.
-
Addition: Add 50 mmol of hydrazine hydrate dropwise at room temperature. Exothermic reaction may occur.[1]
-
Reflux: Heat the mixture to reflux (
for EtOH) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The starting material spot ( ) should disappear, and a lower, fluorescent spot ( ) should appear. -
Precipitation: Cool the reaction mixture to
in an ice bath. The product often precipitates as a solid.[1] -
Filtration: Filter the solid under vacuum.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway via the hydrazine cyclization method.[1] This route ensures the correct regiochemistry of the amino group at position 3.
Structural Biology & Pharmacophore Mapping[1]
Why is this specific molecular weight and shape effective? The this compound scaffold acts as a Type I Kinase Inhibitor .[1]
Binding Mode Mechanism[1][3]
-
Hinge Region Interaction: The Pyridine Nitrogen (N7) acts as a Hydrogen Bond Acceptor, while the Amine (C3-
) or the Pyrazole Nitrogen (N1-H) acts as a Hydrogen Bond Donor. This "Donor-Acceptor" motif mimics the Adenine ring of ATP.[1] -
Gatekeeper Residue: The 4-phenyl group is positioned to interact with the hydrophobic pocket behind the "gatekeeper" residue (often Methionine or Phenylalanine in kinases like Src or Abl).[1]
-
Solubility Implications: The planar structure leads to high crystal lattice energy, often resulting in poor aqueous solubility.[1] Formulation usually requires DMSO stocks or salt formation (e.g., HCl salt).[1]
Pharmacophore Diagram
Figure 2: Pharmacophore mapping of the scaffold against a generic kinase ATP-binding site.[1] The 3-amine and N1 positions are critical for anchoring.[1]
Analytical Validation Protocols (Quality Control)
To confirm the identity and purity of the synthesized compound, a multi-modal approach is required. Relying solely on MW is insufficient due to potential regioisomers.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Objective: Confirm exact mass and isotopic pattern.
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight).[1]
-
Mode: Positive Ion Mode (
). -
Expected Value:
-
Protocol: Dissolve 0.1 mg in MeOH. Inject via direct infusion or LC-MS.[1]
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
(Due to solubility issues in ). -
Key Signals:
Purity by HPLC[1]
References
-
PubChem Compound Summary. (2025). 1H-pyrazolo[3,4-b]pyridin-3-amine.[1][2] National Center for Biotechnology Information.[1] Link[1]
-
Lynch, M. A., et al. (2002).[1] Pyrazolo[3,4-b]pyridines as potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[1] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the scaffold in kinase inhibition). Link
-
Quiroga, J., et al. (2011).[1] Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry. (Provides synthetic validation for the cyclization routes). Link[1]
-
Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Contextualizes the MW and physicochemical properties). Link[1]
Technical Guide: Solubilization and Handling of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in DMSO
Executive Summary
This guide provides a rigorous technical framework for the solubilization, storage, and application of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS: 174713-63-4). As a fused heterocyclic scaffold often utilized in kinase inhibitor development (e.g., GSK-3
While highly soluble in Dimethyl Sulfoxide (DMSO) due to the disruption of intermolecular hydrogen bonding, this compound exhibits a high propensity for "crash-out" (precipitation) upon dilution into aqueous buffers. This guide moves beyond basic "weigh-and-mix" instructions, offering a self-validating protocol to ensure compound integrity and assay reproducibility.
Key Parameters:
-
Target Concentration (Stock): 10 mM – 50 mM (Recommended), up to 100 mM (Theoretical Max).
-
Critical Solvent: Anhydrous DMSO (Grade ≥ 99.9%).
-
Storage: -20°C or -80°C, desiccated, dark.
-
Primary Risk: Rapid precipitation in >99% aqueous media due to
- stacking aggregation.
Physicochemical Profile & Solubility Mechanism[1][2]
To master the solubility of this compound, one must understand the forces governing its lattice energy.
Structural Determinants
The molecule consists of a pyrazolo[3,4-b]pyridine core fused with a phenyl ring and an exocyclic amine.
-
Hydrophobicity: The planar aromatic system drives high lipophilicity (Predicted LogP
2.5–3.2). This favors solubility in organic solvents (DMSO, DMF) but opposes aqueous solvation. -
Hydrogen Bonding: The C3-amine group (
) and the pyrazole proton ( ) act as hydrogen bond donors. The pyridine nitrogen acts as an acceptor. -
Mechanism of DMSO Dissolution: DMSO is a polar aprotic solvent with a high dielectric constant (
). It effectively solvates the polar amine/nitrile regions while interacting favorably with the aromatic -systems, disrupting the crystal lattice energy that holds the solid together.
Solubility Data Summary
| Solvent | Solubility Limit (25°C) | Application Notes |
| DMSO | ~20–50 mg/mL (approx. 100-200 mM) | Preferred. Excellent solvation. Hygroscopic. |
| Ethanol | < 5 mg/mL | Poor. Not recommended for high-conc stocks. |
| Water/PBS | < 0.1 mg/mL | Insoluble. Requires carrier or intermediate dilution. |
| DMF | ~30 mg/mL | Alternative to DMSO, but higher toxicity in bioassays. |
Critical Insight: While manufacturers may list solubility up to 100 mM, we recommend limiting stock solutions to 50 mM . Approaching the saturation limit increases the risk of compound crystallization during freeze-thaw cycles, leading to silent dosing errors in subsequent assays.
Protocol: Preparation of Master Stock Solution
This protocol ensures the creation of a stable, homogeneous stock solution. It incorporates steps to mitigate hygroscopicity and thermal degradation.
Materials Required[3][4][5]
-
Compound: this compound (Solid).[1]
-
Solvent: DMSO, Sterile Filtered, Hybridoma Tested (Sigma/Merck or equivalent). Note: Use a fresh bottle to minimize water content.
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.
Step-by-Step Workflow
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Gravimetry: Weigh the desired amount of compound (e.g., 5-10 mg) into the amber vial. Record the exact mass (
). -
Volume Calculation: Calculate the volume of DMSO (
) required to achieve the target concentration ( ): (MW 210.24 g/mol – Verify specific batch MW) -
Solvation: Add the calculated volume of DMSO.
-
Agitation (The "Kinetic Push"):
-
Vortex vigorously for 30 seconds.
-
If visible particles remain: Sonicate in a water bath at 35-40 kHz for 5 minutes. Monitor temperature ; do not allow the bath to exceed 40°C to prevent thermal degradation.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
Aliquot & Store: Dispense into single-use aliquots (e.g., 50
L) to avoid repeated freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).
Visualization: Dissolution Decision Tree
Figure 1: Decision logic for the preparation of homogenous DMSO stock solutions.
The "Crash-Out" Risk: Aqueous Dilution Strategy
The most common failure mode with pyrazolo[3,4-b]pyridines is precipitation upon addition to cell culture media or enzymatic buffers. The hydrophobic "shock" of moving from 100% DMSO to >99% water forces the aromatic rings to stack, forming micro-crystals that are invisible to the naked eye but inactive in assays.
The Intermediate Dilution Method
Never dilute directly from a high-concentration stock (e.g., 50 mM) to the final assay concentration (e.g., 10 nM) in one step if the intermediate volume is aqueous.
Recommended Protocol (Serial Dilution):
-
Step 1 (100% DMSO): Perform serial dilutions in 100% DMSO to create a "Working Stock" at 1000x the final assay concentration.
-
Example: If Assay Target is 1
M, make a 1 mM Working Stock in DMSO.
-
-
Step 2 (Intermediate Step): Dilute the Working Stock 1:10 into the assay buffer (or media) to create a 10x concentrate.
-
Result: 10% DMSO, 100
M Compound. -
Action: Mix rapidly. This 10% DMSO level helps stabilize the transition.
-
-
Step 3 (Final Assay): Add the 10x concentrate to the cells/enzyme mix (1:10 dilution).
-
Final Result: 1
M Compound, 1% DMSO.
-
Visualization: Safe Dilution Workflow
Figure 2: Serial dilution strategy to mitigate precipitation shock. By keeping the compound in DMSO for the initial dilutions, solubility is maintained until the final low-concentration step.
Stability and Storage
Hygroscopicity
DMSO is hygroscopic.[2] It absorbs water from the air, which can shift the polarity of the solvent enough to cause the compound to precipitate inside the stored vial over time.
-
Mitigation: Store vials in a sealed container with desiccant (e.g., Drierite or silica gel).
Chemical Stability
The 3-amino group is susceptible to oxidation over long periods, particularly if the DMSO is of low quality (containing peroxides).
-
Shelf Life:
-
Solid: 2 years at -20°C.
-
DMSO Solution (stored at -80°C): 6 months.
-
DMSO Solution (stored at RT): < 1 week.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 254758, this compound. Retrieved from [Link][3]
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Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry.[4] (Contextual grounding for the stability of the scaffold).
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Spectroscopic Characterization of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles, supplemented with data from closely related analogues.
Introduction
This compound (Molecular Formula: C₁₂H₁₀N₄, Molecular Weight: 210.24 g/mol , CAS: 174713-63-4) belongs to the pyrazolopyridine class of heterocyclic compounds.[1][2] This scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic activities.[3][4][5] Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential as a drug candidate. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity, functional groups, and overall structure.
This guide will delve into the theoretical underpinnings of NMR, IR, and Mass Spectrometry and apply them to predict the spectroscopic signature of this compound.
Figure 2: Plausible mass spectrometry fragmentation pathway for this compound.
Interpretation:
-
Molecular Ion Peak: The presence of a strong molecular ion peak at m/z 210 would confirm the molecular weight of the compound.
-
Key Fragmentations:
-
Loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the pyrazole or pyridine ring is a common fragmentation pathway for such heterocyclic systems, leading to a fragment at m/z 183.
-
Cleavage of the bond between the phenyl group and the heterocyclic core could lead to the formation of a stable phenyl cation ([C₆H₅]⁺) at m/z 77.
-
Fragmentation could also result in the formation of a benzonitrile cation ([C₆H₅CN]⁺) at m/z 104.
-
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., LC-MS with an electrospray ionization (ESI) source or a GC-MS with an electron ionization (EI) source)
Procedure (for ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Analyze the fragmentation pattern to elucidate the structure. For more detailed fragmentation information, tandem mass spectrometry (MS/MS) can be performed.
-
Conclusion
References
-
This compound. PubChem. [Link]
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This compound | CAS 174713-63-4. Chemical Suppliers. [Link]
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Abdel-Aziz, A. A. -M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369–1385. [Link]
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- Taylor, R. (1994).
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Al-Ghorbani, M., et al. (2020). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2020(3), M1136. [Link]
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- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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El-Sayed, N. N. E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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The Initial Investigation of Pyrazolopyridine Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrazolopyridine Scaffold - A Privileged Player in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular architectures consistently emerge as foundational frameworks for therapeutically relevant agents. The pyrazolopyridine scaffold is a quintessential example of such a "privileged structure."[1][2] This fused heterocyclic system, born from the amalgamation of a pyrazole and a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and a rich three-dimensional space for chemical exploration.[2][3] Its inherent electronic properties, stemming from the π-excessive pyrazole and π-deficient pyridine rings, contribute to its ability to engage with a diverse array of biological targets.[3]
This guide is designed for researchers, medicinal chemists, and drug development professionals embarking on the initial investigation of novel pyrazolopyridine compounds. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical and iterative process of early-stage drug discovery. We will delve into the causality behind experimental choices, from the initial synthesis to biological evaluation and preliminary ADMET profiling, empowering you to not only execute protocols but to understand the strategic thinking that underpins them.
Chapter 1: Constructing the Core - The Synthesis of the Pyrazolopyridine Scaffold
The synthetic accessibility of a scaffold is a cornerstone of any successful drug discovery program. Pyrazolopyridines benefit from well-established and versatile synthetic methodologies, allowing for the strategic introduction of diversity elements.[1][4] A common and effective strategy involves the construction of the pyridine ring onto a pre-formed aminopyrazole precursor. This approach offers robust control over the substitution pattern on the pyrazole ring, a critical determinant of biological activity.
Workflow for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine analogs.
Exemplary Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Library
This protocol outlines a multi-step synthesis to generate a library of pyrazolo[3,4-b]pyridine derivatives, a common starting point for exploring structure-activity relationships.
Step 1: Synthesis of the Pyrazolo[3,4-b]pyridin-6(7H)-one Intermediate
-
Rationale: This step establishes the core bicyclic system. Microwave-assisted synthesis is often employed to accelerate the reaction and improve yields.[5]
-
Procedure:
-
In a microwave-safe vessel, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq), paraformaldehyde (1.2 eq), and a β-diketone such as ethyl acetoacetate (1.1 eq).[5]
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃) in an aqueous medium.[5]
-
Seal the vessel and irradiate in a microwave reactor at a specified temperature and time (e.g., 130°C for 15-30 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the product is typically isolated by filtration and purified by recrystallization.
-
Step 2: Chlorination of the Pyrazolopyridinone
-
Rationale: The hydroxyl group of the pyridinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Procedure:
-
Treat the pyrazolo[3,4-b]pyridin-6(7H)-one intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically heated under reflux for several hours.
-
After completion, the excess POCl₃ is carefully quenched, and the product is isolated and purified.
-
Step 3: Derivatization via Nucleophilic Aromatic Substitution
-
Rationale: This is the key diversification step. The reactive chloro-substituent allows for the introduction of a wide range of amines, alcohols, and other nucleophiles, enabling the exploration of the chemical space around the core scaffold.
-
Procedure:
-
Dissolve the 6-chloro-pyrazolo[3,4-b]pyridine intermediate in a suitable solvent (e.g., DMF, Dioxane).
-
Add the desired nucleophile (e.g., a primary or secondary amine) and a base (e.g., K₂CO₃, Et₃N).
-
The reaction mixture is heated until the starting material is consumed.
-
The final products are then isolated and purified, typically by column chromatography.
-
Chapter 2: Biological Evaluation - From Cytotoxicity to Target Engagement
With a library of synthesized compounds in hand, the next critical phase is to assess their biological activity. A tiered approach is typically employed, starting with broad cytotoxicity screening and progressing to more specific target-based assays for promising hits.
The Drug Discovery Cascade: An Integrated Workflow
Caption: Tiered workflow for the biological evaluation of compounds.
Protocol 1: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HepG-2, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay
For compounds showing promising cytotoxicity, particularly against cancer cell lines where specific kinases are implicated, a target-based assay is the logical next step. The c-Met tyrosine kinase is a frequent target for pyrazolopyridine derivatives.[6][7]
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase. The activity is often quantified by measuring the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute purified recombinant human c-Met kinase and a suitable peptide substrate (e.g., poly[Glu:Tyr] 4:1) in a kinase assay buffer.[8]
-
Assay Plate Setup: Add the diluted test compounds to the wells of a microplate. Add the c-Met enzyme and substrate mixture to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced via a luminescence-based reaction.[8]
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a control without the inhibitor. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
Chapter 3: Structure-Activity Relationship (SAR) - Decoding the Molecular Blueprint
The initial biological data allows for the elucidation of the structure-activity relationship (SAR), which guides the subsequent optimization of hit compounds. For pyrazolopyridines, substitutions at various positions on the bicyclic core can dramatically influence potency and selectivity.[9][10]
SAR Insights for Pyrazolo[3,4-b]pyridine-Based c-Met Inhibitors
The following table summarizes representative SAR data for a series of pyrazolo[3,4-b]pyridine derivatives targeting c-Met kinase.
| Compound | R1 (at N1) | R2 (at C4) | R3 (at C6) | c-Met IC₅₀ (nM)[7] | Antiproliferative IC₅₀ (HepG-2, µM)[7] |
| 5a | Tosyl | Phenyl | =S, -NH-Ph | 4.27 | 3.42 |
| 5b | Tosyl | 4-Chlorophenyl | =S, -NH-Ph | 7.95 | 3.56 |
Analysis of SAR:
-
Influence of Phenyl Substitution at C4: The introduction of a chloro group at the para-position of the phenyl ring at C4 (Compound 5b ) resulted in a slight decrease in c-Met inhibitory activity compared to the unsubstituted phenyl analog (Compound 5a ). This suggests that the electronic properties and steric bulk at this position are sensitive to modification.
-
Correlation between Enzymatic and Cellular Activity: Both compounds demonstrated potent low nanomolar inhibition of the isolated c-Met enzyme, which translated to low micromolar antiproliferative activity against the HepG-2 liver cancer cell line, where c-Met signaling is often dysregulated.[7] This correlation provides confidence that the observed cellular effect is, at least in part, mediated through the intended target.
Chapter 4: Preliminary ADMET Profiling - A Glimpse into In Vivo Potential
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition of drug candidates. In silico and in vitro models provide valuable early insights into the pharmacokinetic and safety profiles of novel compounds.[11]
Key ADMET Considerations for Pyrazolopyridine Kinase Inhibitors
-
Metabolic Stability: Pyrazole-containing compounds generally exhibit enhanced metabolic stability compared to other heterocycles like imidazole, due to their resistance to oxidative cleavage by cytochrome P450 enzymes.[12] However, N-dealkylation can be a metabolic pathway for N-substituted pyrazoles.[13] In vitro metabolic stability assays using human liver microsomes (HLMs) are essential to identify potential metabolic liabilities.[11]
-
Permeability and Efflux: Good oral bioavailability requires sufficient permeability across the intestinal wall. Caco-2 permeability assays are a standard in vitro model for predicting intestinal absorption. It is also important to assess whether a compound is a substrate for efflux transporters like P-glycoprotein (MDR1) or BCRP, which can limit oral absorption and central nervous system penetration.
-
Plasma Protein Binding: High plasma protein binding can reduce the free fraction of a drug available to exert its therapeutic effect. Equilibrium dialysis is a common method to determine the extent of plasma protein binding.
-
Toxicity: Early toxicity assessment is critical. In silico models can predict potential liabilities such as hepatotoxicity or cardiotoxicity. In vitro cytotoxicity assays against non-cancerous cell lines can provide an initial indication of a compound's therapeutic window.
Preclinical Pharmacokinetic Data for a Pyrazolopyridine-Based MET Kinase Inhibitor
The following table presents preclinical pharmacokinetic data for a representative pyrazolopyridine MET kinase inhibitor, GNE-A, across multiple species.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 15.8 | 9.0 | - | 88.0 |
| Rat | 36.6 | 2.1 | 1.67 | 11.2 |
| Dog | 2.44 | 4.9 | 16.3 | 55.8 |
| Monkey | 13.9 | 5.8 | - | 72.4 |
Interpretation of Pharmacokinetic Data:
-
The compound exhibits variable oral bioavailability across species, highlighting the importance of multi-species pharmacokinetic studies.
-
The clearance rates also differ significantly, which can impact the dosing regimen in subsequent in vivo efficacy studies.
-
Such preclinical data is invaluable for predicting human pharmacokinetics using allometric scaling and for guiding dose selection in first-in-human clinical trials.
Conclusion: A Roadmap for Pyrazolopyridine Drug Discovery
The initial investigation of pyrazolopyridine compounds is a multifaceted process that requires a synergistic interplay of synthetic chemistry, biological evaluation, and early ADMET profiling. This guide has provided a foundational framework, grounded in established protocols and scientific rationale, to navigate this complex journey. By understanding the "why" behind each experimental step, researchers can make more informed decisions, leading to the efficient identification and optimization of promising new therapeutic agents based on this privileged scaffold. The journey from a novel chemical entity to a life-saving drug is long and arduous, but a robust and well-informed initial investigation is the critical first step.
References
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Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. [Link]
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Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 935–957. [Link]
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Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 935-957. [Link]
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Abdel-Ghani, T. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5949. [Link]
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Di Martino, R. M. C., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2737. [Link]
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Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1867–1875. [Link]
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Fahmy, H. T. Y., et al. (2022). New series of pyrazolo[3,4-b]pyridines: Synthesis, antimicrobial, antiquorum-sensing, antitumor, and in silico studies. Bioorganic Chemistry, 129, 106173. [Link]
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Sarma, R. K., Choudhury, A. A. K., & Adhikari, N. (2021). Pyrazolo[3,4-b]pyridines derivatives have been synthesized via one-pot condensation of 3-methyl-1-phenyl-1 H -pyrazolo-5-amine ( 1 ), paraformaldehyde ( 2 ) and β-diketones ( 3 ) under microwave irradiation in aqueous media catalyzed by InCl 3. ResearchGate. [Link]
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Zhang, M., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1957–1964. [Link]
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Patel, M., Ghodasara, H., Pradhan, S., & Trivedi, R. (2023). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Journal of Drug Delivery and Therapeutics, 13(10), 133-143. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1269–1275. [Link]
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Mata, R., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(13), 6451–6466. [Link]
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Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]
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Al-Omair, M. A., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. [Link]
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Perez, D. I., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(2), 106. [Link]
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El-Sayed, N. N. E., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(12), 3923. [Link]
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El-Damasy, A. K., et al. (2018). Pyrazolopyridine‐thioglycoside derivatives with good antiproliferative activity. Archiv der Pharmazie, 351(11), e1800181. [Link]
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Fincham, C. I., et al. (1992). Pharmacokinetics of pyrazoloacridine in the rhesus monkey. Cancer Chemotherapy and Pharmacology, 30(2), 136–140. [Link]
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Sangani, C. B., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 19(11), 17743-17763. [Link]
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Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837–1853. [Link]
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El-Hashash, M. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1436–1450. [Link]
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Atukuri, D. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. [Link]
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Al-Ghorbani, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]
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Abdellatif, K. R. A., et al. (2012). Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. Archiv der Pharmazie, 345(12), 954–963. [Link]
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El-Sayed, W. A., et al. (2024). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 14(1), 17978. [Link]
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Kumar, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 9(1), 1198–1213. [Link]
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Technical Guide: Synthesis of Novel Pyrazolo[3,4-b]pyridine Analogs
Executive Summary & Strategic Rationale
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the adenine core of ATP. This structural mimicry allows these analogs to function as potent competitive inhibitors for a vast array of kinases (GSK-3, CDK, TRK) and other nucleotide-binding enzymes (Topoisomerase II).
For drug development professionals, the value of this scaffold lies in its tunability . By modifying the N1, C3, C4, and C6 positions, researchers can modulate solubility, lipophilicity, and target selectivity without disrupting the core hydrogen-bonding pharmacophore required for ATP-pocket binding.
Core Pharmacophore & Binding Mode
The diagram below illustrates the retrosynthetic logic and the pharmacophoric relevance of the scaffold.
Figure 1: Pharmacophoric mapping of the pyrazolo[3,4-b]pyridine scaffold demonstrating its utility as an ATP bioisostere.
Synthetic Architectures
We will focus on two distinct synthetic pathways: the Classic Cyclocondensation (Method A) for gram-scale, high-purity synthesis, and the Microwave-Assisted Multicomponent Reaction (Method B) for rapid library generation.
Method A: Cyclocondensation (The "Workhorse" Protocol)
This method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their equivalents). It is preferred when specific regiochemistry at the pyridine ring is required.
-
Mechanism: Acid-catalyzed Michael addition followed by cyclization and dehydration.
-
Critical Challenge: Regioselectivity.[1][2] Unsymmetrical 1,3-diketones can yield two regioisomers. Using 1,1,1-trifluoropentane-2,4-dione, for example, directs the reaction due to the higher electrophilicity of the carbonyl adjacent to the CF3 group.[3]
Method B: One-Pot Multicomponent Reaction (MCR)
This approach synthesizes the pyridine ring in situ from an aldehyde, a nitrile active methylene (e.g., malononitrile), and a 5-aminopyrazole.
-
Advantages: Atom economy, reduced solvent waste, and no isolation of intermediates.
-
Green Aspect: Can often be performed in water or PEG-400 without toxic organic solvents.
Critical Experimental Protocols
Protocol 1: Microwave-Assisted MCR (High-Throughput)
Best for: Rapidly generating a library of C4-aryl substituted analogs.
Reagents:
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Meldrum's acid or Ethyl acetoacetate (1.0 mmol)
-
Solvent: Water or Ethanol (2-3 mL)
-
Catalyst: Catalyst-free or L-Proline (10 mol%)
Workflow:
-
Charge: Place all reagents in a 10 mL microwave-safe crimp-sealed vial.
-
Irradiate: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: Power = 200-300W (dynamic), Temp = 120°C, Hold Time = 10-15 minutes.
-
-
Cool: Allow the vial to cool to 50°C using compressed air flow.
-
Isolate: The product often precipitates upon cooling. Add 5 mL ice-cold water.
-
Filter: Collect solid via vacuum filtration. Wash with cold EtOH/H2O (1:1).
-
Purify: Recrystallize from hot ethanol if purity <95% by HPLC.
Self-Validation (QC Check):
-
TLC: Mobile phase Hexane:EtOAc (7:3). Product should show a distinct spot with lower Rf than the aldehyde.
-
NMR Signature: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C4-H proton (typically singlet or doublet around 4.5-5.5 ppm for dihydropyridines, or aromatic shift for fully oxidized systems).
Protocol 2: Regioselective Condensation (Gram-Scale)
Best for: Synthesizing a specific lead compound with high purity.
Reagents:
-
5-Aminopyrazole derivative (10 mmol)
-
1,3-Diketone (e.g., benzoylacetone) (10 mmol)
-
Solvent: Glacial Acetic Acid (20 mL) or Ethanol (20 mL) + HCl (cat.)
Workflow:
Figure 2: Step-by-step workflow for the acid-catalyzed cyclocondensation route.
Data Presentation & Troubleshooting
Comparative Efficiency of Methods
The following table summarizes the efficiency gains of using Microwave (MW) irradiation versus Conventional Heating (CH) for this scaffold, based on recent literature.
| Parameter | Conventional Heating (Reflux) | Microwave Assisted (MW) | Improvement Factor |
| Reaction Time | 6 - 12 Hours | 10 - 20 Minutes | 36x Faster |
| Yield | 65% - 75% | 85% - 94% | +20% Yield |
| Solvent Usage | 20-50 mL (AcOH/EtOH) | 2-5 mL (Water/EtOH) | 10x Less Waste |
| Energy Profile | High (Continuous Reflux) | Low (Targeted Irradiation) | Green |
Troubleshooting: Regioselectivity (N1 vs N2)
A common failure mode in alkylating the pyrazolo[3,4-b]pyridine core is obtaining a mixture of N1- and N2-alkylated products.
-
The Problem: The pyrazole ring protons can tautomerize.[2][3]
-
The Solution:
-
Steric Control: Use bulky protecting groups if N1-alkylation is desired exclusively.
-
Solvent Polarity: Non-polar solvents often favor N1 alkylation, while polar aprotic solvents (DMF/DMSO) can lead to mixtures.
-
Base Selection: Use a weaker base (K2CO3) for kinetic control, or a strong base (NaH) for thermodynamic control, though results vary by substrate.
-
References
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles. PubMed Central. [Link]
-
ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial Activities. ACS Omega. [Link]
-
Taylor & Francis. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][4]
-
World Journal of Pharmaceutical Research. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [Link][5][6]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wisdomlib.org [wisdomlib.org]
Methodological & Application
Application Note: Characterization and Optimization of the 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Scaffold in Anticancer Research
Executive Summary
The 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine core represents a "privileged scaffold" in medicinal chemistry, specifically designed to mimic the adenine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor across multiple oncogenic kinase families, including CDKs (Cyclin-Dependent Kinases) , GSK-3
This guide provides a comprehensive technical workflow for researchers utilizing this scaffold, covering chemical synthesis, biochemical kinase profiling, and cellular validation.
Mechanism of Action (MOA)
ATP-Competitive Kinase Inhibition
The pyrazolo[3,4-b]pyridine system functions as a bioisostere of the purine ring found in ATP.
-
Hinge Region Binding: The N1 and N7 nitrogens (and the C3-amino group) form critical hydrogen bonds with the "hinge region" of the kinase active site.
-
Hydrophobic Pocket (The "Gatekeeper"): The 4-phenyl substituent is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP binding site. This interaction is often the determinant of selectivity; modifications to this phenyl ring (e.g., adding -OMe or -Cl groups) allow the molecule to bypass "gatekeeper" residues (like Threonine or Methionine) that confer resistance to other inhibitors.
Tubulin Destabilization
Distinct from kinase inhibition, certain 4-phenyl-pyrazolo[3,4-b]pyridines bind to the colchicine-binding site of tubulin. This prevents microtubule assembly, leading to mitotic catastrophe and apoptosis.
Pathway Visualization
Figure 1: Dual mechanism of action showing ATP-competitive kinase inhibition and secondary tubulin destabilization.
Protocol 1: One-Pot Chemical Synthesis
Objective: Efficient generation of the this compound core using a multicomponent reaction (MCR).
Reagents:
-
Benzaldehyde (or substituted 4-phenyl derivatives) (Component B)[2]
-
Malononitrile (Component C)[4]
-
Catalyst: Triethylamine (
) or Piperidine -
Solvent: Ethanol or Methanol
Procedure:
-
Mixing: In a 50 mL round-bottom flask, dissolve Component A (1.0 mmol), Component B (1.0 mmol), and Component C (1.1 mmol) in 10 mL of ethanol.
-
Catalysis: Add 3–5 drops of triethylamine.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). -
Precipitation: Allow the solution to cool to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain the pure amine.
-
Validation: Confirm structure via
-NMR (Look for singlet around 5.0–6.0 ppm and disappearance of aldehyde proton).
Protocol 2: In Vitro Kinase Screening (ADP-Glo™ Assay)
Objective: Quantify the
Materials:
-
Kinase Enzyme (e.g., recombinant CDK2/CyclinA)
-
Substrate (e.g., Histone H1)
-
Ultrapure ATP (10 mM stock)
-
Test Compound (Stock: 10 mM in DMSO)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
Workflow Diagram:
Figure 2: Step-by-step workflow for the ADP-Glo kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point serial dilution of the 4-phenyl-pyrazolo[3,4-b]pyridine derivative in 1x Kinase Buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
-
Reaction Assembly (384-well plate):
-
Add 2
of Compound. -
Add 2
of Kinase Enzyme. -
Incubate for 10 min at RT (allows compound to bind the active site).
-
Add 1
of ATP/Substrate mix to initiate the reaction.
-
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Generation: Add 5
of ADP-Glo™ Reagent. Incubate for 40 minutes. (This stops the kinase reaction and consumes remaining ATP). -
Detection: Add 10
of Kinase Detection Reagent. Incubate for 30 minutes. -
Measurement: Read luminescence. Signal is directly proportional to kinase activity.
Data Analysis:
-
Calculate % Inhibition:
-
Plot Log[Concentration] vs. % Inhibition to derive
.
Protocol 3: Cellular Viability & Selectivity (MTT Assay)
Objective: Determine if the biochemical inhibition translates to cancer cell death and assess toxicity against normal cells.
Cell Lines:
-
Target: MCF-7 (Breast), HCT-116 (Colon), or MV4-11 (Leukemia).
-
Control: HUVEC or WI-38 (Normal fibroblasts) to determine the Selectivity Index (SI).
Procedure:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment: Treat with serial dilutions (0.01
to 100 ) of the scaffold for 48 or 72 hours. -
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Dissolve crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm.
Selectivity Index (SI) Calculation:
-
Interpretation: An SI > 10 indicates a promising therapeutic window.
Data Summary & SAR Insights
| Substitution (R-Group on 4-Phenyl) | Kinase Potency ( | Cellular Potency ( | Notes |
| Unsubstituted (H) | Moderate (>1 | Low (>10 | Core scaffold; limited hydrophobic interaction. |
| 4-Methoxy (-OMe) | High (<100 nM) | High (<1 | H-bond acceptor; improves solubility and fit. |
| 3,4,5-Trimethoxy | Moderate (Kinase) | Very High (<50 nM) | Shifts mechanism toward Tubulin inhibition. |
| 4-Chloro (-Cl) | High (<50 nM) | High (<0.5 | Halogen bond in hydrophobic pocket increases affinity. |
References
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. National Institutes of Health (PMC). [Link]
-
Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][5]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
Sources
- 1. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antimicrobial Assays of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. In this context, heterocyclic compounds have emerged as a promising reservoir of therapeutic agents. Among these, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for a specific member of this class, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, and its derivatives.
These application notes are designed to be a practical, field-proven resource, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key experimental choices. The protocols herein are structured to be self-validating, incorporating standardized methodologies and quality control measures in line with internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]
Compound Profile: this compound
This compound belongs to a class of fused heterocyclic systems that are isosteres of purines, allowing them to interact with a wide range of biological targets.[6] The presence of the pyrazole and pyridine rings imparts a unique three-dimensional structure and electronic distribution, which is often key to its biological activity. While the precise mechanism of action for this specific compound is a subject of ongoing research, pyrazole derivatives have been shown to exert their antimicrobial effects by disrupting essential cellular processes within microbes.[7] Some studies on related pyrazolopyridine compounds suggest potential interference with microbial DNA synthesis or cell wall integrity.[7][8]
Principle of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC for bacteria, and Minimum Fungicidal Concentration or MFC for fungi).[9][10] This is typically achieved through standardized methods such as broth microdilution or agar disk diffusion.[11][12]
Broth Microdilution Method
The broth microdilution method is a quantitative technique that involves challenging a standardized microbial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[13][14] Following incubation, the MIC is determined as the lowest concentration of the agent that prevents visible turbidity.[10] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various microorganisms.
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method where a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate uniformly inoculated with the test microorganism.[12][15] The agent diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk after incubation.[12]
Experimental Protocols
The following protocols are provided as a robust framework for the antimicrobial evaluation of this compound. It is imperative to maintain aseptic techniques throughout these procedures.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is aligned with the principles outlined by CLSI for broth microdilution testing.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized microbial inocula (see Inoculum Preparation)
-
Positive control antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility of pyrazolopyridine derivatives can be limited in aqueous solutions, making DMSO a suitable solvent.[2]
-
Note: The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the test compound directly in the plate. Add 100 µL of the stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this process down the column to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Discard the final 100 µL from the last well.
-
Prepare separate rows for the positive control antimicrobial and a solvent control (DMSO).
-
Include a growth control well containing only broth and the microbial inoculum, and a sterility control well with broth only.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
Cover the plates and incubate at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.[14]
-
-
Reading and Interpreting MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[10] A reading mirror can aid in the visualization of the cell pellet at the bottom of the wells.
-
Workflow for MIC Determination
Caption: From MIC to MBC/MFC determination.
Quality Control
For self-validating and reproducible results, the inclusion of quality control (QC) strains is essential. These are well-characterized strains with known susceptibility profiles to standard antimicrobial agents.
Recommended QC Strains (CLSI):
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Candida albicans ATCC® 90028™
The MIC values obtained for the positive control antimicrobials against these QC strains should fall within the acceptable ranges published by CLSI. [16][17]
Data Presentation and Interpretation
The results of the antimicrobial assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of this compound against different microbial strains.
Table 1: Example Antimicrobial Activity Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 16 | 32 | 0.5 |
| Escherichia coli | ATCC® 25922™ | 32 | 64 | 0.015 |
| Pseudomonas aeruginosa | ATCC® 27853™ | 64 | >128 | 0.25 |
| Candida albicans | ATCC® 90028™ | 8 | 16 (MFC) | N/A |
Interpretation of Results:
-
MIC: A lower MIC value indicates greater potency of the antimicrobial agent. [18]* MBC/MIC Ratio: The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
-
Comparison to Controls: The activity of the test compound should be compared to that of the positive control antimicrobial to gauge its relative potency.
Conclusion and Future Directions
The protocols detailed in these application notes provide a standardized and robust framework for the in vitro antimicrobial evaluation of this compound. Adherence to these methodologies, including the use of appropriate quality control measures, will ensure the generation of reliable and reproducible data, which is crucial for the progression of this and other novel compounds through the drug discovery pipeline. Further studies, including time-kill kinetics assays and mechanism of action investigations, will be essential to fully characterize the antimicrobial profile of this promising class of compounds.
References
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link] [15]9. ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Available at: [Link] [7]10. ResearchGate. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Available at: [Link] [19]11. Sanford Guide. (n.d.). Resources | Antimicrobial Susceptibility Testing, MIC. Available at: [Link] [10]12. Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.
-
Vivari, C., et al. (2024). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 14(1), 1-18. Available at: [Link] [2]16. Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link] [14]18. Zothanpuia, et al. (2025). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link] [1]19. El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2026). Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. Chemistry & Biodiversity, e202502380. Available at: [Link] [3]20. Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Breakpoint tables for interpretation of MICs and zone diameters. Version 16.0. Available at: [Link] [5][20]22. Vandepitte, J., et al. (2003). Basic laboratory procedures in clinical bacteriology. World Health Organization.
-
Gontijo, V. S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2567. Available at: [Link] [5]24. CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link] [4]25. IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link] [21]26. ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available at: [Link] [22]27. Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Walsh Medical Media. Available at: [Link] [23]28. Schwarz, S., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. Microorganisms, 9(9), 1845. Available at: [Link] [16]29. Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.
- The European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST disk diffusion test methodology. Version 8.0.
-
Wiegand, I., et al. (2008). Broth microdilution for antibacterial testing as recommended by the... ResearchGate. Available at: [Link] [11]32. Zhang, Y., et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest management science, 77(8), 3747-3754. Available at: [Link] [24]33. Zhang, Y., et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2444868. Available at: [Link] [25]34. El-Faham, A., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 1-11. Available at: [Link] [26]35. The Journal of Antibiotics. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. The Journal of Antibiotics, 74(5), 277-288. Available at: [Link]
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- 21. idexx.com [idexx.com]
- 22. researchgate.net [researchgate.net]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Kinase Profiling of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] Molecules incorporating this core structure have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and key drivers of oncogenesis like Src family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] This application note presents a detailed, field-proven framework for the comprehensive kinase profiling of a specific derivative, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. We provide robust, self-validating protocols for both biochemical and cell-based assays, designed to elucidate the compound's potency, selectivity, and mechanism of action in a physiologically relevant context. The methodologies herein are intended to guide researchers in generating high-quality, reproducible data essential for advancing kinase inhibitor drug discovery programs.
Introduction: The Rationale for Kinase Profiling
Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[7][8] The development of small molecule inhibitors that target specific kinases has revolutionized modern therapeutics. The pyrazolo[3,4-b]pyridine scaffold is of high interest due to its structural similarity to the purine bases of ATP, allowing it to function as an ATP-competitive inhibitor for many kinases.[1][9]
The subject of this guide, this compound, belongs to this promising class of compounds. However, early-stage discovery compounds are often promiscuous, inhibiting multiple kinases.[5][9] Therefore, a systematic profiling approach is not merely a screening exercise but a crucial step in understanding a compound's therapeutic potential and potential off-target liabilities. This process involves two fundamental stages:
-
Biochemical Profiling: Quantifies the direct interaction between the inhibitor and a panel of purified, isolated kinases. This determines intrinsic potency (e.g., IC₅₀) in a controlled, cell-free environment.
-
Cellular Profiling: Assesses the compound's ability to engage its target and inhibit its function within the complex milieu of a living cell. This provides critical insights into cell permeability, competition with endogenous ATP, and impact on downstream signaling pathways.[10][11]
This document provides the detailed protocols to execute both stages of this profiling workflow.
Part I: Biochemical Kinase Profiling (In Vitro)
The primary objective of the biochemical assay is to determine the concentration at which this compound inhibits 50% of a specific kinase's activity (IC₅₀). We describe a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, a universal product of kinase activity.
Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphotransferase reaction. The detection reagent depletes the remaining ATP, and then a second reagent converts the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity. The inhibition is measured as a decrease in the luminescent signal.
Experimental Workflow: Biochemical IC₅₀ Determination
Caption: Workflow for in vitro biochemical kinase profiling.
Protocol: In Vitro Kinase Inhibition Assay
Materials & Reagents:
-
This compound (Test Compound)
-
Recombinant human kinases (e.g., VEGFR-2, c-Src, TIE2, FGFR1, PDGFRβ)
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[12][13]
-
ATP solution (prepared in ultrapure water)
-
DMSO (Assay Grade)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series in DMSO. c. Further dilute this series 1:50 in Kinase Buffer to create a 4x working solution. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: a. Add 5 µL of the 4x diluted compound or vehicle control (Kinase Buffer with 2% DMSO) to the appropriate wells of a 384-well plate. b. Include "no enzyme" controls (vehicle only) for background subtraction.
-
Kinase Reaction: a. Prepare a 2x Kinase/Substrate master mix in Kinase Buffer. The optimal concentration of kinase and substrate should be empirically determined to ensure the reaction is in the linear range. b. Add 10 µL of the 2x Kinase/Substrate mix to each well. c. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare a 2x ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for each specific kinase to accurately assess ATP-competitive inhibition. e. Initiate the reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 20 µL. f. Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature. b. Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to develop the luminescent signal. c. Measure luminescence using a plate reader.
Data Analysis & Interpretation
-
Calculate Percent Inhibition:
-
Subtract the "no enzyme" background from all data points.
-
Percent Inhibition = 100 x (1 - (Signal_compound / Signal_vehicle))
-
-
Determine IC₅₀:
-
Plot Percent Inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Table 1: Hypothetical Biochemical Profiling Data
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |
| VEGFR-2 | 15.2 | 1.1 | 0.99 |
| c-Src | 45.8 | 0.9 | 0.98 |
| TIE2 | 89.1 | 1.0 | 0.99 |
| FGFR1 | 250.4 | 1.2 | 0.97 |
| PDGFRβ | 312.7 | 1.1 | 0.98 |
| ABL1 | >10,000 | - | - |
| EGFR | >10,000 | - | - |
Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of VEGFR-2 and c-Src, with moderate activity against other related tyrosine kinases and high selectivity against kinases like ABL1 and EGFR.
Part II: Cell-Based Kinase Profiling
Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its intended target in the presence of physiological ATP concentrations (~1-10 mM), and modulate a downstream signaling event.[10][14] Here, we describe a Western blot-based protocol to measure the inhibition of target autophosphorylation.
Principle of the Assay
Many receptor tyrosine kinases, like VEGFR-2, are activated by ligand-induced dimerization and subsequent autophosphorylation of specific tyrosine residues in the kinase domain.[15] Similarly, Src kinase activation involves autophosphorylation at Y416.[5] This phosphorylation event is a direct marker of kinase activity. By treating cells with the test compound and then stimulating the pathway, we can use phospho-specific antibodies to measure the level of target phosphorylation via Western blot. A reduction in the phospho-protein signal indicates successful target inhibition.[16]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol: Cellular Target Phosphorylation Assay (Western Blot)
Materials & Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 or HT-29 colon cancer cells for c-Src.
-
Complete cell culture medium (e.g., EGM-2 for HUVECs).
-
Recombinant Human VEGF-A (for HUVEC stimulation).
-
Test Compound (this compound).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-phospho-Src (Tyr416), Mouse anti-total-VEGFR-2, Mouse anti-total-Src, Mouse anti-β-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Plating: a. Culture cells according to standard protocols. b. Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation and Compound Treatment: a. For receptor tyrosine kinase assays, serum-starve the cells for 4-6 hours in a basal medium to reduce background signaling. b. Treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours. Include a vehicle (DMSO) control.
-
Ligand Stimulation: a. Stimulate the cells by adding VEGF-A ligand (e.g., 50 ng/mL final concentration) for 10 minutes. For c-Src, which is often constitutively active in cancer cells, this step may not be necessary.
-
Cell Lysis and Protein Quantification: a. Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. c. Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C). d. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply ECL substrate. Image the blot using a chemiluminescence imager. g. Strip the membrane and re-probe for total protein (total-VEGFR-2) and a loading control (β-Actin) to ensure equal loading.
Data Analysis & Interpretation
-
Densitometry: Quantify the band intensity for the phospho-protein, total protein, and loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the phospho-protein signal to the total protein signal (or loading control) to correct for any variations in protein loading.
-
Calculate Inhibition: Determine the percent inhibition relative to the stimulated vehicle control.
-
Determine Cellular IC₅₀: Plot the normalized phospho-protein signal against the log of compound concentration and fit to a 4PL curve to derive the cellular IC₅₀.
Table 2: Hypothetical Cellular Profiling Data
| Target Pathway | Cell Line | Cellular IC₅₀ (nM) | Interpretation |
| p-VEGFR-2 (Tyr1175) | HUVEC | 85.6 | Demonstrates good cell permeability and on-target activity. The ~6-fold shift from biochemical IC₅₀ is expected due to cellular factors like high ATP and protein binding. |
| p-Src (Tyr416) | HT-29 | 210.3 | Confirms cellular activity against Src. The ~5-fold shift is within an acceptable range for a lead compound. |
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive and robust strategy for characterizing the kinase inhibitory profile of this compound. The biochemical assays establish the compound's intrinsic potency and selectivity across a panel of purified enzymes, while the cell-based assays validate target engagement and functional inhibition in a more physiologically relevant environment.
The hypothetical data presented suggest that this compound is a potent dual inhibitor of VEGFR-2 and c-Src. This dual activity is a known therapeutic strategy in oncology, as both kinases play crucial roles in tumor angiogenesis and proliferation.[17] The observed selectivity against other kinases like ABL1 and EGFR is a favorable characteristic, potentially leading to a wider therapeutic window.
Subsequent steps for a compound with this profile would include broader kinome screening (e.g., against a panel of >400 kinases) to fully delineate its selectivity, followed by ADME/Tox profiling and evaluation in preclinical in vivo models of cancer.
References
- Vertex AI Search. (2013). N-[4-(1H-Pyrazolo[3,4-B]pyrazin-6yl)-phenyl]-sulonamides and Their Use As Pharmaceuticals - PMC - NIH.
- National Institutes of Health. (n.d.).
- ACS Publications. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry.
- National Institutes of Health. (2022).
- PubMed Central. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- MDPI. (n.d.).
- National Institutes of Health. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
- ResearchGate. (2025). (PDF)
- PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- PubMed. (2022).
- PubMed. (n.d.).
- Reaction Biology. (2022).
- PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.
- Sigma-Aldrich. (n.d.). c-Src Kinase Inhibitor Screening Kit.
- Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
- Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
- Bio-protocol. (2022). In vitro kinase assay.
- RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.
- Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Vertex AI Search. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- National Institutes of Health. (n.d.). In vitro NLK Kinase Assay - PMC.
- Vertex AI Search. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
- MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- ResearchGate. (2023). (PDF) In vitro kinase assay v1.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Reaction Biology. (2024).
- protocols.io. (2024). In vitro kinase assay.
- PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[4-(1H-Pyrazolo[3,4-B]pyrazin-6yl)-phenyl]-sulonamides and Their Use As Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. protocols.io [protocols.io]
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- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
Application Note: Synthesis and Screening of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives
Introduction: The Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing frequently in potent inhibitors of kinases such as GSK-3
This guide details a robust, scalable synthetic route for 4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine and provides protocols for its subsequent derivatization and biological screening.
Retrosynthetic Strategy
The most reliable industrial route to this scaffold involves the fusion of the pyrazole ring onto a pre-formed pyridine core. This approach avoids the regioselectivity issues often encountered when attempting to build the pyridine ring onto a pyrazole precursor.[1]
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the disconnection of the pyrazolo-pyridine core back to acetophenone.
Detailed Experimental Protocols
Phase 1: Synthesis of the Core Scaffold
Step 1: Enaminone Formation
Objective: Convert acetophenone into the reactive enaminone intermediate.
-
Reagents: Acetophenone (10 mmol),
-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol). -
Procedure:
-
Charge a round-bottom flask with acetophenone and DMF-DMA.
-
Reflux the mixture at 110°C for 12 hours under nitrogen.
-
Monitor: TLC (Hexane:EtOAc 7:3) will show the disappearance of acetophenone.
-
Workup: Concentrate the reaction mixture in vacuo. The residue (usually a yellow/orange oil or solid) is sufficiently pure for the next step.
-
Yield: Typically >90%.[1]
-
Step 2: Pyridone Ring Formation
Objective: Cyclize the enaminone with cyanoacetamide to form the pyridine ring.
-
Reagents: Crude Enaminone (from Step 1), 2-Cyanoacetamide (10 mmol), Sodium Ethoxide (NaOEt, 20 mmol), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium metal in anhydrous ethanol to generate NaOEt in situ, or use commercial 21% NaOEt solution.
-
Add 2-cyanoacetamide followed by the enaminone solution.
-
Reflux for 4–6 hours. A precipitate usually forms.
-
Quench: Cool to room temperature and pour into ice water. Acidify to pH 3–4 with dilute HCl.
-
Isolation: Filter the resulting solid (2-hydroxy-4-phenylnicotinonitrile). Wash with water and cold ethanol.
-
Yield: 70–85%.
-
Step 3: Chlorination (Critical Intermediate)
Objective: Convert the 2-hydroxy group to a 2-chloro leaving group.
-
Reagents: 2-Hydroxy-4-phenylnicotinonitrile (5 mmol), Phosphorus Oxychloride (POCl
, 5 mL). -
Safety Note: POCl
is corrosive and reacts violently with water. Perform in a fume hood. -
Procedure:
-
Place the pyridone in a flask and add POCl
carefully. -
Reflux at 100°C for 3–4 hours. The solid will dissolve as the reaction proceeds.
-
Workup: Remove excess POCl
by rotary evaporation. Pour the residue onto crushed ice (carefully!) to hydrolyze remaining phosphoryl chlorides. -
Neutralization: Neutralize with saturated NaHCO
solution. Extract with Dichloromethane (DCM) or Ethyl Acetate. -
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though recrystallization from ethanol often suffices.
-
Product: 2-Chloro-4-phenylnicotinonitrile .
-
Step 4: Pyrazole Ring Closure
Objective: Formation of the final 3-amino-pyrazolo[3,4-b]pyridine core.[2]
-
Reagents: 2-Chloro-4-phenylnicotinonitrile (2 mmol), Hydrazine Hydrate (80%, 10 mmol), Ethanol (10 mL).
-
Procedure:
-
Dissolve the chloro-pyridine in ethanol.
-
Add hydrazine hydrate dropwise.
-
Reflux for 2–3 hours.
-
Observation: The product typically precipitates out of the hot solution as a yellow/cream solid.
-
Isolation: Cool to room temperature. Filter the solid.[3][4] Wash with cold ethanol and ether.
-
Validation: Mass Spec (ESI+) should show [M+H]
= 225.1.
-
Phase 2: Library Derivatization
To screen for kinase selectivity, the 3-amino group must be derivatized.
Protocol A: Urea Formation (Common for Kinase Inhibitors)
Rationale: Ureas can form hydrogen bonds with the "gatekeeper" residue in the kinase ATP pocket.
-
Reagents: Core Scaffold (0.5 mmol), Aryl Isocyanate (0.55 mmol), Pyridine (solvent/base).
-
Procedure:
Protocol B: Amide Coupling
-
Reagents: Carboxylic Acid (0.5 mmol), HATU (0.55 mmol), DIPEA (1.0 mmol), DMF.
-
Procedure:
QC and Screening Preparation
Quality Control Standards
Before biological screening, confirm identity and purity.
| Parameter | Acceptance Criteria | Method |
| Purity | > 95% | HPLC (UV @ 254 nm) |
| Identity | [M+H] | LC-MS (ESI) |
| Structure | Characteristic Pyrazole-NH (broad, ~12-13 ppm) | 1H NMR (DMSO-d6) |
| Solubility | Clear solution @ 10 mM | DMSO Visual Check |
1H NMR Diagnostic Peaks (DMSO-d6):
- 12.0–12.5 ppm (s, 1H): Pyrazole NH.
- 8.5 ppm (d, 1H): Pyridine H-6.
- 7.0 ppm (d, 1H): Pyridine H-5.
-
4.5–5.5 ppm (s, 2H): Exocyclic amine (-NH
).
Screening Workflow
Due to the planar nature of the 4-phenyl-pyrazolo[3,4-b]pyridine system, solubility is the primary failure mode in HTS (High-Throughput Screening).
Figure 2: Dilution cascade designed to prevent precipitation of the hydrophobic scaffold.
Critical Protocol Note: Do not dilute the 20 mM DMSO stock directly into aqueous buffer at high concentrations. Create an intermediate dilution (e.g., 10% DMSO) to prevent "crashing out" before the final assay concentration is reached [3].
References
-
Structure-Based Design of Pyrazolo[3,4-b]pyridines. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the binding mode of this scaffold in kinase pockets. Link:[Link] (Search: Pyrazolo[3,4-b]pyridine kinase inhibitors)
-
Synthesis of 1H-pyrazolo[3,4-b]pyridines via reaction of 2-chloro-3-cyanopyridines. Source: Organic Syntheses / Reaction Protocols Context: The foundational chemistry for the hydrazine cyclization step. Link:[Link]
-
Solubility Management in HTS. Source: Assay Guidance Manual (NCBI) Context: Protocols for handling planar, hydrophobic kinase inhibitors. Link:[Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
Application Notes and Protocols for Target Identification Using 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to purine bases and demonstrating a wide spectrum of biological activities.[1][2] This heterocyclic system is a cornerstone in the development of novel therapeutics, particularly as inhibitors of various protein kinases.[3] 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, the subject of this guide, belongs to this versatile class of molecules. Its unique structural features make it an ideal candidate for target identification and subsequent drug development endeavors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in target identification. We will delve into the underlying principles and provide detailed protocols for three powerful target deconvolution strategies: Affinity-Based Proteomics, Cellular Thermal Shift Assay (CETSA), and Chemical Genetics.
Known and Potential Target Classes of the Pyrazolo[3,4-b]pyridine Scaffold
Compounds bearing the 1H-pyrazolo[3,4-b]pyridine core have been shown to inhibit a range of protein kinases and other critical cellular enzymes. This promiscuity, when strategically harnessed, makes it a powerful tool for probing complex biological systems. Notable target families include:
| Target Class | Specific Examples | Key Cellular Functions |
| Kinases | Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK) | Signal transduction, cell growth and proliferation, immune response |
| Topoisomerases | Topoisomerase IIα | DNA replication and repair |
| Other Enzymes | Xanthine Oxidase | Purine metabolism |
This established inhibitory profile provides a foundational hypothesis for the potential targets of this compound and informs the design of target identification experiments.
I. Affinity-Based Proteomics: Fishing for Targets
Affinity-based proteomics is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. The core principle involves immobilizing the small molecule (the "bait") onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix. This matrix is then used to "fish" for its binding partners (the "prey") from the proteome.
Workflow for Affinity-Based Proteomics
Caption: Workflow for Affinity-Based Proteomics.
Protocol 1: Synthesis of an Affinity Probe and Immobilization
To perform affinity-based proteomics, this compound must first be chemically modified to incorporate a linker arm that can be covalently attached to a solid support. The primary amine at the 3-position is a suitable handle for such a modification.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
NHS-activated agarose beads (e.g., AminoLink Plus Coupling Resin)
-
Linker with a terminal carboxylic acid and a protected amine (e.g., Fmoc-6-aminohexanoic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Piperidine in DMF (20%)
-
Quenching buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Linker Attachment: a. Dissolve this compound (1 equivalent) and Fmoc-6-aminohexanoic acid (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the Fmoc-protected intermediate by flash column chromatography. f. Deprotect the terminal amine by treating the purified intermediate with 20% piperidine in DMF for 30 minutes. g. Purify the final linker-modified compound by flash column chromatography.
-
Immobilization to NHS-activated Beads: a. Prepare a slurry of NHS-activated agarose beads according to the manufacturer's protocol. b. Dissolve the linker-modified this compound in a suitable buffer (e.g., PBS, pH 7.2). c. Add the compound solution to the bead slurry and incubate at room temperature with gentle mixing for 4-6 hours. d. Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) and incubating for 1 hour. e. Wash the beads extensively with wash buffer (e.g., PBS with 0.1% Tween-20) to remove any non-covalently bound compound. f. The affinity matrix is now ready for use.
Protocol 2: Affinity Pull-Down and Mass Spectrometry Analysis
Materials:
-
Prepared affinity matrix and control beads (unmodified beads)
-
Cell line of interest (e.g., a cancer cell line known to express potential kinase targets)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20 and 150 mM NaCl)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Cell Lysis: a. Culture cells to ~80-90% confluency. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Affinity Pull-Down: a. Equilibrate the affinity matrix and control beads with lysis buffer. b. Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and save a small aliquot of the supernatant (the "flow-through") for analysis. d. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution and Protein Identification: a. Elute the bound proteins from the beads using elution buffer. For mass spectrometry, elution with SDS-PAGE loading buffer is common. b. Separate the eluted proteins by SDS-PAGE. c. Visualize the proteins using a mass spectrometry-compatible stain. d. Excise the protein bands that are unique to or enriched in the affinity matrix lane compared to the control lane. e. Submit the excised bands for in-gel digestion and subsequent protein identification by LC-MS/MS.[4][5]
-
Data Analysis and Target Validation: a. Analyze the mass spectrometry data to identify the proteins. b. Prioritize candidate targets based on enrichment in the affinity pull-down compared to the control. c. Validate the interaction of this compound with the identified targets using orthogonal methods such as Western blotting, enzymatic assays, or CETSA.
II. Cellular Thermal Shift Assay (CETSA): Monitoring Target Engagement in Live Cells
CETSA is a powerful biophysical method to assess the direct binding of a small molecule to its target protein in a cellular environment.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] Upon heating, proteins denature and aggregate, becoming insoluble. The binding of a ligand can increase the thermal stability of its target protein, resulting in a higher melting temperature.[7]
Workflow for CETSA
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common synthetic challenges and improve your reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data from authoritative sources to ensure the reliability and accuracy of the information presented.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each recommendation.
Question 1: My reaction yield for this compound is consistently low (<50%). What are the primary factors I should investigate to optimize the outcome?
Answer: Low yields in pyrazolo[3,4-b]pyridine synthesis are a frequent challenge, often stemming from a combination of factors related to reactants, catalysts, and reaction conditions.[1] A systematic approach to troubleshooting is essential.
-
1.1 Purity of Starting Materials: The purity of your precursors, especially the 3-aminopyrazole, is paramount. Trace impurities can act as catalyst poisons or participate in side reactions, consuming starting materials and complicating purification.
-
Causality: The nucleophilicity of the amino groups on the pyrazole ring is critical for the initial condensation and subsequent cyclization steps. Acidic or electrophilic impurities can neutralize or react with these amino groups, halting the desired reaction pathway.
-
Recommendation: Ensure all reactants are of the highest possible purity. Consider recrystallizing the 3-aminopyrazole and distilling liquid aldehydes or ketones before use. Verify purity via NMR or melting point analysis.[1]
-
-
1.2 Catalyst Selection and Optimization: The choice of catalyst—acidic, basic, or metal-based—dramatically influences reaction kinetics and selectivity.
-
Causality: Catalysts facilitate key steps such as enamine formation, Michael addition, and intramolecular cyclization/dehydration. For instance, Lewis acids like ZrCl₄ can activate carbonyl groups for nucleophilic attack, while Brønsted acids can promote dehydration.[2] The incorrect catalyst or loading can either fail to promote the reaction or lead to undesired side products.
-
Recommendation: If using a multicomponent strategy, screen a panel of catalysts. Common choices include acetic acid, trifluoroacetic acid (TfOH), ZrCl₄, and piperidine.[2][3][4] Start with a catalytic amount (e.g., 10 mol%) and optimize the loading based on conversion and purity.
-
-
1.3 Solvent Effects: The reaction solvent dictates the solubility of reactants and intermediates, and it can influence the transition states of key reaction steps.
-
Causality: Polar aprotic solvents like DMF or DMSO are often effective as they can solubilize diverse reactants and stabilize charged intermediates.[5] However, in some cases, protic solvents like ethanol can facilitate proton transfer steps necessary for cyclization. Classical pyrazole synthesis often involves harsh conditions and toxic solvents, so modern protocols aim for more eco-friendly options.[6]
-
Recommendation: Evaluate different solvents. Ethanol is a common starting point for many condensation reactions. If solubility is an issue, consider DMF or DMAc.[2][4] Solvent-free conditions, sometimes assisted by microwave irradiation or grinding, have also proven effective and can lead to higher yields and shorter reaction times.[5][6][7]
-
-
1.4 Temperature and Reaction Time: These two parameters are intrinsically linked and must be optimized concurrently.
-
Causality: Higher temperatures increase the reaction rate but can also promote decomposition or the formation of thermodynamic side products. Insufficient reaction time leads to incomplete conversion, while excessively long times can also lead to product degradation.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[2][4] Note the point at which the starting materials are consumed and the desired product is maximized to avoid degradation.
-
Below is a logical workflow for troubleshooting low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing significant side product formation, particularly an isomeric impurity that is difficult to separate. What is the likely cause and how can it be mitigated?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[3,4-b]pyridines, especially when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.
-
2.1 Understanding Regioselectivity: The formation of the pyridine ring involves the reaction of two nucleophilic centers from the aminopyrazole with two electrophilic centers from the second component (e.g., a β-ketoester).
-
Causality: If the two electrophilic sites on your phenyl-containing precursor have similar reactivity, both possible isomers can form.[8] For example, in the reaction between a 3-aminopyrazole and an unsymmetrical β-diketone, the initial attack can occur at either carbonyl group, leading to two different regioisomers. The final product ratio is determined by the relative electrophilicity of these sites.[3][8]
-
Recommendation:
-
Modify the Precursor: If possible, use a precursor where the two electrophilic sites have significantly different reactivity. For instance, a β-ketoester is generally more regioselective than a β-diketone because the ketone is more electrophilic than the ester carbonyl.
-
Control Reaction Conditions: In some cases, lowering the reaction temperature can enhance the kinetic selectivity, favoring the product from the attack at the more reactive site.
-
Alternative Routes: Consider synthetic routes that offer better regiocontrol. For example, the reaction of a 5-aminopyrazole with an alkynyl aldehyde has been shown to provide excellent regioselectivity for the C6-substituted product.[4]
-
-
-
2.2 Incomplete Oxidation/Aromatization: Many synthetic routes initially form a dihydro- or tetrahydro-pyrazolo[3,4-b]pyridine intermediate, which must be oxidized to the final aromatic product.
-
Causality: If the oxidation step is incomplete, you will have a mixture of the final product and the partially saturated intermediate, which can be difficult to separate. Some reactions may rely on auto-oxidation, which can be slow and inefficient.
-
Recommendation: If you suspect a dihydropyridine intermediate, introduce a dedicated oxidation step. Mild oxidizing agents like molecular iodine (I₂) with K₂CO₃ or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often effective.[5][7]
-
The following diagram illustrates a plausible cyclocondensation mechanism, highlighting the key bond-forming steps that determine the final structure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dau.url.edu [dau.url.edu]
Technical Support Center: Chromatographic Purification of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Welcome to the dedicated technical support guide for the chromatographic purification of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this and structurally related heterocyclic amines.
Introduction: The Challenge of Purifying Basic Heterocycles
This compound is a member of the pyrazolopyridine class of compounds, a scaffold of significant interest in medicinal chemistry.[1][2] The purification of this molecule by silica gel chromatography presents a common, yet often frustrating, challenge. The core of this issue lies in the basicity of the amine and pyridine nitrogen atoms, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction can lead to a host of problems, including:
-
Peak Tailing: The most frequent issue, where the back half of the chromatographic peak is drawn out, leading to poor resolution and co-elution with impurities.[3][4]
-
Irreversible Adsorption: In severe cases, the basic compound can bind so strongly to the silica that it fails to elute, resulting in significant yield loss.
-
On-Column Degradation: The acidic environment of the silica can potentially degrade acid-sensitive compounds, although this is less common for this particular scaffold.
This guide provides a systematic approach to overcoming these challenges through logical method development and troubleshooting.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My TLC analysis looks good, but on the column, I'm getting severe peak tailing and my fractions are not pure. What's happening?
A: This is the classic sign of a strong interaction between your basic compound and the acidic silica gel. The small amount of compound on a TLC plate is often "passivated" by the binder in the silica, but on a larger scale in a column, the acidic nature of the silica dominates.
Immediate Corrective Actions:
-
Introduce a Competing Base: The most effective and common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) , to your mobile phase.[5][6] A concentration of 0.1-1% (v/v) is typically sufficient. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing it to elute symmetrically.[5]
-
Ammonium Hydroxide: An alternative is to use a mobile phase containing a small amount of ammonium hydroxide, often by pre-treating the methanol portion of your eluent.
Q2: I've added triethylamine, but my compound is still eluting very slowly or not at all. How can I improve elution without sacrificing resolution?
A: If your compound is highly polar, even with a competing base, it may still have a strong affinity for the silica.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the more polar solvent in your mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). This will increase the eluting power of the mobile phase.
-
Consider a Different Solvent System: If DCM/MeOH is not effective, consider switching to a system like Ethyl Acetate/Hexane with TEA, or for more polar compounds, Acetonitrile/Methanol with TEA.
-
Alternative Stationary Phases:
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds and can prevent the need for mobile phase additives.[7]
-
Reversed-Phase (C18) Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent alternative. It is particularly useful if your crude sample is soluble in polar solvents.[7]
-
Q3: My purified compound has a persistent yellow or brown color, even though the NMR looks clean. What could be the source of this color?
A: Colored impurities in related syntheses can sometimes be attributed to residual palladium from coupling reactions or degradation products.
Solutions:
-
Charcoal Treatment: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. This is often effective at removing colored impurities.
-
Workup with Thiosulfate: If palladium contamination is suspected, washing the crude reaction mixture with a solution of sodium thiosulfate during the initial workup can help remove residual metal.
Q4: How do I choose between normal-phase and reversed-phase chromatography for my pyrazolopyridine derivative?
A: The choice depends on the overall polarity and solubility of your compound.
Decision Workflow for Chromatography Method Selection
Caption: A decision tree for selecting the appropriate chromatography mode.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is a good starting point for most pyrazolopyridine purifications.
1. TLC Method Development: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol). d. Crucially, add 0.5% triethylamine (TEA) to the developing solvent. e. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35.
2. Column Preparation: a. Choose an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight). b. Prepare a slurry of silica gel in the chosen mobile phase (including TEA). c. Pack the column with the slurry, ensuring no air bubbles are trapped.
3. Sample Loading: a. Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. b. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection: a. Begin eluting with the chosen mobile phase. b. If the separation between your product and impurities is poor, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity.[8] c. Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure. Note that TEA is volatile and should be removed during this step.
Table 1: Example Normal-Phase Mobile Phase Systems
| Non-Polar Solvent | Polar Solvent | Additive (0.1-1%) | Typical Starting Ratio |
| Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (TEA) | 98:2 |
| Ethyl Acetate (EtOAc) | Hexane | Triethylamine (TEA) | 20:80 |
Protocol 2: Reversed-Phase Flash Chromatography (C18 Silica)
This method is suitable for more polar pyrazolopyridines or when normal-phase fails.
1. Method Development: a. Use a C18-functionalized TLC plate. b. Develop the plate in mixtures of water and an organic solvent (Methanol or Acetonitrile). c. To improve peak shape, add 0.1% of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the amine groups, leading to more consistent interactions with the stationary phase.
2. Column Preparation and Elution: a. Use a pre-packed C18 cartridge or pack a column with C18 silica. b. Equilibrate the column with the initial mobile phase conditions. c. Load the sample (dissolved in a minimal amount of a polar solvent like DMF, DMSO, or the mobile phase). d. Elute with a gradient, typically starting with a high concentration of water and increasing the organic solvent concentration over time.
3. Fraction Analysis and Work-up: a. Monitor fractions using C18 TLC or LC-MS. b. Combine pure fractions. c. If a volatile acid like formic acid was used, it can often be removed under high vacuum. If TFA was used, it may form a salt with your product, requiring an additional basic workup or lyophilization to remove.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common chromatography issues.
References
-
National Center for Biotechnology Information. (n.d.). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. PubChem Compound Summary. Retrieved from [Link]
- Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
-
Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483. [Link]
-
Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
- Vila, S., et al. (2022).
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- ResearchGate. (n.d.). (PDF) 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide.
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazolo[3,4-b]pyridin-3-amine. PubChem Compound Summary for CID 241369. Retrieved from [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
- Academia Stack Exchange. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
- ResearchGate. (n.d.). (PDF)
- Taylor & Francis Online. (n.d.).
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing!
- Biotage. (2023, January 19).
- Wikipedia. (n.d.). Sedaxane.
- National Center for Biotechnology Information. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- ACS Publications. (2026, February 1).
- Welch Materials. (2025, December 15).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- MDPI. (n.d.). Hierarchical Affinity Engineering in Amine-Functionalized Silica Membranes for Enhanced CO2 Separation: A Combined Experimental and Theoretical Study.
- ScienceDirect. (n.d.). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development.
- MDPI. (n.d.). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research.
- Welch Materials. (2025, December 15).
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- Semantic Scholar. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- National Center for Biotechnology Information. (2014, February 8). Efficient and reversible CO2 capture by amine functionalized-silica gel confined task-specific ionic liquid system.
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. welch-us.com [welch-us.com]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Impurity Removal & Process Optimization Molecule ID: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (Substituted 7-Azaindazole)[1]
Executive Summary & Chemical Logic
The Challenge: Synthesizing this compound typically involves the condensation of 2-chloro-4-phenylnicotinonitrile with hydrazine hydrate. The resulting crude often contains specific, stubborn impurities: unreacted starting nitriles, hydrolysis byproducts (pyridones), and oxidation-induced color bodies.[1]
The Solution Logic: This scaffold possesses amphoteric properties that can be exploited for purification without chromatography:
-
Pyridine Nitrogen (
): Basic ( ).[1] Protonation renders the molecule soluble in aqueous acid.[1] -
Pyrazole Proton (
): Weakly acidic ( ).[1] -
Primary Amine (
): Weakly nucleophilic/basic due to conjugation with the aromatic system.[1]
By manipulating pH, we can selectively solubilize the target molecule while leaving non-basic impurities (like the starting nitrile) in the organic phase or as undissolved solids.[1]
Diagnostic Triage (Interactive Flow)
Before selecting a protocol, identify your specific impurity profile using the logic tree below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.[1]
Troubleshooting Specific Impurities
Issue A: Unreacted Starting Material (The Nitrile)[1]
-
Symptom: LCMS shows a peak at M-15 (approx) or distinct NMR signals for the 2-chloro-4-phenylnicotinonitrile precursor.[1]
-
Cause: Incomplete cyclization due to insufficient hydrazine equivalents or low temperature.[1]
-
Removal Strategy: The starting nitrile lacks the basic pyridine nitrogen (it is electron-deficient due to the Cl and CN groups).[1]
Issue B: Red/Brown Discoloration
-
Symptom: Product is technically pure (>95%) but appears brown/red instead of white/yellow.
-
Cause: Oxidation of the electron-rich hydrazine residues or formation of azo-dimers.
-
Removal Strategy:
-
Action: Recrystallization from Ethanol/Water with 5% activated charcoal.[1]
-
Issue C: Palladium Contamination
-
Symptom: Dark grey solid; residual Pd detected if the phenyl ring was installed via Suzuki coupling.[1]
-
Removal Strategy:
-
Action: Add SiliaMetS® Thiol or N-acetylcysteine during the recrystallization step.[1]
-
Validated Purification Protocols
Protocol A: The "Acid-Base Swing" (Primary Method)
Best for: Removing non-basic starting materials and neutral byproducts.[1]
Reagents: 1N HCl, Ethyl Acetate (EtOAc), 2N NaOH (or
-
Dissolution: Suspend the crude solid in 1N HCl (10 mL per gram). Sonicate if necessary.[1] The product should dissolve as the hydrochloride salt.[1]
-
Checkpoint: If solids remain, this is likely your impurity.[1]
-
-
Wash: Extract the aqueous acid solution with EtOAc (2 x 10 mL).
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2N NaOH or
dropwise with stirring until pH 9–10.-
Observation: The product will precipitate as a free base (off-white solid).[1]
-
-
Isolation: Filter the solid, wash copiously with water (to remove salts), and dry under vacuum at 45°C.[1]
Protocol B: Recrystallization
Best for: Final polishing and removing oxidation colors.
Solvent System: Ethanol (EtOH) or DMF/Water.[1]
| Parameter | Specification | Notes |
| Solvent A | Ethanol (95%) | Good solubility at reflux; poor at RT.[1] |
| Solvent B | DMF | Use only if solubility in EtOH is too low.[1] |
| Anti-solvent | Water | Induces precipitation.[1] |
| Temperature | Reflux | Slow cooling yields purer crystals.[1] |
Step-by-Step:
-
Dissolve crude solid in minimum boiling Ethanol .
-
Optional: If colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature.[1]
-
If no crystals form, add warm water dropwise until slight turbidity persists, then cool to 4°C.
-
Filter and wash with cold Ethanol/Water (1:1).[1]
Frequently Asked Questions (FAQs)
Q: My product is oiling out during the Acid-Base neutralization. Why? A: You are likely neutralizing too fast or at too high a temperature.[1]
-
Fix: Keep the solution on ice (0°C). Add the base dropwise.[1] If oiling starts, stop addition, scratch the flask wall with a glass rod to induce nucleation, and wait for the oil to solidify before continuing.[1]
Q: Can I use column chromatography instead? A: Yes, but these compounds often streak on silica due to the basic amine/pyridine.[1]
-
Fix: Use DCM:MeOH (95:[1]5) with 1% Triethylamine (TEA) or 1%
added to the mobile phase to deactivate silica acidic sites.[1]
Q: The hydrazine smell persists in the solid.[1] How do I remove it? A: Hydrazine is "sticky" and toxic.[1]
-
Fix: During the workup, wash the organic phase (or the filtered solid) with a 0.5M solution of Glucose or Acetone.[1] This forms a water-soluble hydrazone with the excess hydrazine, which washes away easily.[1] Note: Ensure your product amine does not react under these conditions (usually safe at RT).
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: MDPI (Molecules 2022, 27, 2237).[1] Relevance: Reviews the general cyclization mechanisms and solubility profiles of the scaffold.[1] URL:[Link][1]
-
1H-Pyrazolo[3,4-b]pyridin-3-amine Chemical Properties. Source: PubChem (CID 241369).[1] Relevance: Provides calculated pKa and solubility data essential for the acid-base extraction protocol. URL:[Link][1]
-
Synthesis of Pyrazolo[3,4-b]pyridines via Thorpe-Ziegler Cyclization. Source: ResearchGate (General Methodology).[1] Relevance: Validates the 2-chloro-nicotinonitrile + hydrazine route as the primary source of the described impurities. URL:[Link]
Sources
- 1. PubChemLite - 1h-pyrazolo(3,4-b)pyridin-3,6-diamine, 4-phenyl- (C12H11N5) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Crystallization
[1][2]
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Crystallization, Polymorphism, and Oiling Out Ticket ID: CRYST-PPPA-001[1]
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine . As a researcher, you likely recognize this scaffold as a privileged structure in kinase inhibitor discovery (e.g., TBK1, GSK-3
The presence of the C3-amine and the N1-H pyrazole motif creates a molecule capable of aggressive hydrogen bonding. While this is excellent for binding affinity in a protein pocket, it creates significant challenges in the flask:[1]
-
High Lattice Energy: The molecule tends to stack efficiently, leading to high melting points and poor solubility in standard organic solvents.[2]
-
Oiling Out: The planar aromatic system often undergoes Liquid-Liquid Phase Separation (LLPS) rather than nucleation, especially if impurities (unreacted hydrazine or nitriles) are present.[2][1]
-
Oxidation Sensitivity: The exocyclic amine is prone to air oxidation, turning crystals from white/pale yellow to deep brown.[2]
This guide moves beyond "add solvent and cool" to provide a mechanistic approach to isolating high-purity crystals.
Module 1: Solvent System Selection
The most common error is selecting a solvent based solely on boiling point. For this heterocyclic amine, you must balance solubilization power (breaking intermolecular H-bonds) with crystallization potential .[2][1]
Solvent Compatibility Matrix
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (Abs.) | Primary | ⭐⭐⭐⭐ | Gold Standard. Often requires reflux to dissolve.[2][1] Excellent for slow cooling. |
| DMF / DMSO | Solubilizer | ⭐⭐⭐ | Use only as a co-solvent for initial dissolution.[2] Hard to remove; can form solvates.[2] |
| Water | Anti-solvent | ⭐⭐⭐ | Aggressive anti-solvent.[2] Warning: Adding water too fast causes oiling out.[2] |
| Ethyl Acetate | Wash/Slurry | ⭐⭐ | Poor solubility for the product, but excellent for removing non-polar impurities.[2] |
| Acetonitrile | Primary | ⭐⭐ | Good for obtaining different polymorphs, but solubility is often too low for high throughput.[2][1] |
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: You cool the solution, and instead of crystals, a second liquid phase (droplets/oil) appears at the bottom.[1] Mechanism: The solution has entered the "metastable zone" where the energy barrier to form an amorphous liquid is lower than the barrier to form an ordered crystal lattice.
Diagnostic & Solution Protocol
Q: Why is my product oiling out even in Ethanol? A: This is usually caused by Impurities or Supersaturation Velocity .[2]
-
Impurity Check: Residual hydrazine (from synthesis) or intermediate nitriles depress the melting point of your solid.[1] If the effective MP drops below the boiling point of your solvent, it will melt/oil before it crystallizes.[2]
-
The Fix: Perform a "Hot Filtration" through Celite to remove microscopic seeds of impurities, then reheat to reflux.
Q: How do I recover the oil? A: Do NOT crash cool the oil.
-
Reheat until the solution is clear (one phase).
-
Add a seed crystal (if available) at the cloud point.[1]
-
If no seed is available, scratch the glass interface vigorously.
-
Cooling Ramp: Use a controlled rate of
.
Visual Troubleshooting Tree
Figure 1: Decision logic for handling phase separation during crystallization.
Module 3: Synthesis-Driven Impurities
The crystallization behavior of this compound is dictated by its synthesis route.
Common Synthesis Route: Condensation of 2-chloro-4-phenylnicotinonitrile with hydrazine hydrate in ethanol [1, 2].[2][1]
The Hidden Trap: If you use excess hydrazine, it can co-crystallize or form a sticky residue.[2]
-
Protocol: Ensure the crude solid is washed thoroughly with water (to remove hydrazine salts) and cold ethanol before attempting recrystallization.[1]
-
Acidity Warning: If you used acid (e.g., HCl) to accelerate cyclization, your product might be the hydrochloride salt .[2][1] The salt has completely different solubility (soluble in water/methanol) than the free base.[1] Ensure you have neutralized the solution to pH 8-9 to liberate the free amine for organic crystallization.
Standard Operating Procedures (SOPs)
Protocol A: The "Ethanol/Water" Displacement Method
Best for: High purity, removal of polar salts.[1]
-
Dissolution: Suspend 1.0 g of crude solid in 15 mL of Ethanol (absolute). Heat to reflux (
).[2][1] -
Filtration: While hot, filter through a pre-warmed glass frit to remove insoluble dust/catalyst.[2][1]
-
Nucleation: Allow the filtrate to cool to
. -
Displacement: Add warm water (
) dropwise until a faint turbidity (cloudiness) persists.-
Critical: Stop immediately.[2] Do not oversaturate.
-
-
Growth: Wrap the flask in foil (insulation) and allow to cool to RT overnight without stirring.
-
Harvest: Filter the pale yellow needles. Wash with 1:1 Ethanol/Water (cold).[1]
Protocol B: Slurry Conversion (For Oiled Batches)
Best for: Recovering failed crystallizations.[2][1]
-
Take the oiled-out mixture and add Ethyl Acetate (10 volumes).
-
Heat to reflux (breaking the oil into the solvent).
-
Stir vigorously while cooling.
-
The shear force combined with the lower solubility of the impurity profile in EtOAc often forces the oil to solidify into a powder.
-
Filter this powder and revert to Protocol A .
FAQ: Frequently Asked Questions
Q: My crystals are turning brown upon drying. Why? A: The C3-primary amine is electron-rich and prone to oxidation.[2]
-
Fix: Dry your crystals in a vacuum oven at
under a nitrogen bleed. Do not air dry on the benchtop for extended periods [3].
Q: Can I use Acetone? A: Avoid. Primary amines can react with acetone to form imines (Schiff bases) under reflux conditions, introducing a new impurity.[2][1] Stick to alcohols or esters.
Q: The literature mentions a melting point of >220°C, but mine is 190°C. A: You likely have a solvate or significant impurities.
References
-
Donaire-Arias, A., et al. (2022).[2][1][3][4][5] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[1][3]
-
Quiroga, J., et al. (2011).[2][1] "Synthesis of pyrazolo[3,4-b]pyridine derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding for cyclization mechanisms).
-
ResearchGate Community Discussion. (2012). "How to prevent/minimize rapid air oxidation of arylamine, in particular, 4-aminopyrazole."
Disclaimer: This guide is for research purposes only. Always consult the SDS for this compound before handling.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
Troubleshooting peak tailing in HPLC purification of pyridines
Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-TAIL-001 Subject: Resolving Peak Tailing & Asymmetry in Pyridine Analysis
The Core Issue: The "Silanol Trap"
You are likely experiencing peak tailing because pyridines are nitrogenous bases (
-
Hydrophobic Retention: The interaction you want (Pyridine ring
C18 ligand). -
Cation Exchange (The Problem): The interaction you don't want.
At neutral or slightly acidic pH (pH 3–6), pyridine is protonated (
Diagnostic Phase: Identify the Root Cause
Before altering your chemistry, confirm the source of the asymmetry.
Q: Is my tailing chemical or physical?
A: Perform the "Flow Rate Test."
-
Experiment: Reduce the flow rate by 50%.
-
Result A: If the tailing factor (
) remains constant, the issue is Chemical (Silanol interactions). Proceed to Mobile Phase Strategies. -
Result B: If the peak shape changes significantly (improves or worsens), the issue is Physical (Extra-column volume, void in column bed, or slow mass transfer).
Q: Am I overloading the column?
A: Check the peak apex.
-
Shark Fin Shape: If the peak looks like a right triangle (vertical rise, sloping back), you are Mass Overloaded . Reduce injection mass.
-
Exponential Tail: If the front is normal but the back drags out, it is Silanol Interaction .
Mobile Phase Strategies (The First Line of Defense)
Strategy A: The "Sacrificial Base" (Low pH)
Best for: Standard silica columns (C18) that cannot tolerate high pH.
The Logic: By adding a sterically small amine like Triethylamine (TEA) to the mobile phase, you saturate the active silanol sites. The TEA competes with your pyridine for the
Protocol 1: The TEA Buffer (pH 2.5 - 3.0)
-
Aqueous: 10 mM Phosphate Buffer + 10 mM Triethylamine (TEA).
-
Adjustment: Adjust pH to 2.5 with Phosphoric Acid.
-
Note: You MUST add TEA before adjusting pH.
-
-
Organic: Acetonitrile (no additives needed, though 0.1% TEA helps baseline stability).
Strategy B: The "Neutralization" (High pH)
Best for: Hybrid columns (e.g., Waters XBridge, Phenomenex Gemini).
The Logic: At pH 10, pyridine (
Protocol 2: High pH Volatile Buffer (pH 10.0)
-
Aqueous: 10 mM Ammonium Bicarbonate.
-
Adjustment: Adjust pH to 10.0 with Ammonium Hydroxide (28% Ammonia solution).
Stationary Phase Selection
If mobile phase adjustments fail, your column chemistry may be insufficient.
| Column Type | Mechanism of Action | Recommendation |
| Standard C18 (End-capped) | Steric protection of silanols. | Baseline. Good for general use, but active pyridines may still tail. |
| Hybrid (BEH / Polymer) | Ethylene-bridged silica resists dissolution at high pH. | Gold Standard. Allows pH 10-12 runs where pyridine is neutral. |
| Polar Embedded (Amide/Carbamate) | Embedded polar group shields silanols and provides alternate selectivity. | Alternative. Excellent if you need different selectivity than C18. |
| PFP (Pentafluorophenyl) | Specialist. Use for separating structural pyridine isomers. |
Troubleshooting Logic Tree
The following diagram outlines the decision process for resolving pyridine peak tailing.
Caption: Decision matrix for isolating and correcting peak tailing in basic analytes.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA?
A: Yes, but the mechanism is different. TFA (
-
Warning: TFA suppresses ionization in LC-MS and is difficult to wash out of columns. Use Formic Acid or Ammonium Formate for MS work if possible.
Q: My retention time shifts when I add TEA. Why? A: This is normal. By blocking the silanols, you are removing the "cation exchange" contribution to retention. Your analyte is now retaining solely via hydrophobic interaction, which may result in earlier elution.
Q: Why does my baseline drift when using TEA? A: TEA can oxidize or absorb UV at low wavelengths (< 210 nm). Ensure you use HPLC-grade amine and usually add a matching concentration (e.g., 0.05%) to your organic mobile phase to balance the baseline during gradients.
References
-
LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Phenomenex Technical Notes. (2024). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
-
Méndez, A., et al. (2003).[1] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Retrieved from
-
Dolan, J. W. (2017).[6] Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.[6] Retrieved from
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
Sources
- 1. Comparison of the acidity of residual silanol groups in several liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Purification
[1]
Introduction: The Scaffold & The Challenge
The pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors, anticancer agents, and antivirals.[1] However, the very properties that make it bio-active—its flat, nitrogen-rich heteroaromatic structure—create significant physicochemical challenges during work-up.
Common Pain Points:
-
Solubility: High lattice energy often leads to poor solubility in common organic solvents (DCM, EtOAc), making extraction and chromatography difficult.
-
Regioselectivity: The pyrazole ring contains two nucleophilic nitrogens (N1 and N2), leading to isomeric mixtures during alkylation.[2]
-
Purification: Strong
- stacking can cause products to co-elute with starting materials or "oil out" during recrystallization.
This guide provides a modular, self-validating workflow to address these specific issues.
Module A: The Primary Work-Up (Precipitation vs. Extraction)
For the most common synthesis route—the One-Pot Multicomponent Reaction (MCR) involving 5-aminopyrazoles, aldehydes, and 1,3-dicarbonyls—the ideal work-up is precipitation.
Troubleshooting Guide: "Why didn't it precipitate?"
| Symptom | Probable Cause | Corrective Action |
| No Precipitate (Clear Solution) | Product is too soluble in the reaction solvent (often EtOH or AcOH). | 1. Cool: Place in an ice bath ( |
| Oiling Out (Gummy Solid) | Impurities (unreacted aldehyde) or rapid cooling trapped solvent. | 1. Re-dissolve: Heat back to reflux.2. Seed: Add a crystal of pure product (if available) or scratch the glass.3. Slow Cool: Turn off heat and let the bath cool to RT overnight. |
| Precipitate is Wrong Color | Oxidation of residual phenylhydrazine or amine starting materials. | Wash: Filter the solid and wash with cold EtOH followed by |
Protocol A1: The "Green" Aqueous Work-Up
Applicable when using water/ethanol mixtures or ionic liquids.
-
Quench: Allow reaction to reach Room Temperature (RT).
-
Dilution: If the solvent is water-miscible (EtOH, DMF, AcOH), pour the mixture into 10x volume of ice-cold water .
-
pH Adjustment (Critical):
-
If the reaction used a basic catalyst (Piperidine/Et3N): Acidify to pH ~5-6 with 1M HCl.
-
If the reaction used an acid catalyst (AcOH, Lewis Acids): Neutralize to pH ~7 with Sat.
. -
Why? Pyrazolo[3,4-b]pyridines can be amphoteric. Neutral species precipitate best.
-
-
Filtration: Collect solid via vacuum filtration. Wash with
( ) to remove inorganic salts/catalysts.
Visualization: Work-Up Decision Tree
Figure 1: Decision logic for isolating the crude product from reaction mixtures.
Module B: Regioselectivity (N1 vs. N2 Alkylation)
When functionalizing the pyrazole ring (e.g., alkylation with R-X), a mixture of N1 and N2 isomers is common.[2] This is the most frequent source of "impure" NMR spectra.
Scientific Insight: Controlling the Isomer
-
N1-Alkylation (Thermodynamic/Steric): Favored by steric bulk and thermodynamic control.
-
N2-Alkylation (Kinetic/Coordination): Can be favored if the incoming electrophile can H-bond with the pyridine nitrogen or if using specific chelating bases (e.g., Mg-based).
Troubleshooting & Separation Guide
Q: How do I separate the N1/N2 isomers?
-
TLC: They often have very similar
values.-
Tip: Run TLC in 3% MeOH in DCM rather than Hex/EtOAc. The pyridine nitrogen interacts differently with MeOH for the two isomers.
-
-
Column Chromatography:
-
Use a shallow gradient (e.g., 0%
5% MeOH in DCM). -
Dry Loading: Dissolve the crude in a minimum amount of DMF or TFA, adsorb onto silica, and evaporate (or load the DMF solution directly if <2 mL) to prevent streaking.
-
Q: How do I prove which isomer I have?
-
NOESY NMR (Mandatory):
-
N1-Isomer: NOE correlation between the
-alkyl protons and the C3-H (or C3-substituent) of the pyrazole. -
N2-Isomer: NOE correlation between the
-alkyl protons and the C3-H AND potentially the pyridine ring protons (depending on conformation). -
Reference: Detailed NMR studies confirm that HMBC/NOESY is the only reliable method for these fused systems [1].
-
Visualization: Regioselectivity Determination
Figure 2: Workflow for separating and identifying N1 vs. N2 regioisomers.
Module C: Solubility & Recrystallization[4][5][6][7]
Pyrazolo[3,4-b]pyridines are notorious for being insoluble in standard NMR solvents (
Solvent Selection Table
| Solvent System | Application | Procedure |
| EtOH (Absolute) | General Purification | Reflux to dissolve. If insoluble, add drops of DMF. Cool slowly. |
| DMF / Water | Highly Insoluble Analogs | Dissolve in hot DMF. Add hot water until cloudy. Cool to RT. |
| AcOH (Acetic Acid) | Removal of Basic Impurities | Dissolve in hot AcOH. Cool. (Product crystallizes as acetate salt or free base depending on pKa). |
| MeOH / EtOAc | "Oiling Out" Prevention | Dissolve in min. MeOH. Add EtOAc. Boil off MeOH (lower BP) to force precipitation in EtOAc. |
Protocol C1: Handling "Brick Dust" (Insoluble Solids)
If your product is insoluble in boiling EtOH/EtOAc:
-
Dissolution: Use DMSO or DMF (
). -
Filtration: Filter the hot solution through a glass frit (remove inorganic dust/catalyst).
-
Precipitation: Pour the hot filtrate into a beaker of stirring Water or Ether .
-
Wash: The resulting solid is often amorphous. Wash extensively with water to remove the high-boiling solvent (DMF/DMSO).
References
-
Regioselectivity & NMR: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn.[3][4] Reson. Chem., 2024.[3][5]
-
Synthesis & Work-up: Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. PMC, 2014.
-
Catalyst & Green Chemistry: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds... RSC Adv., 2023.
-
Recrystallization Solvents: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
The Privileged Scaffold: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine vs. Clinical Pyrazolopyridines
Executive Summary: The "Master Key" of Heterocycles
In the landscape of medicinal chemistry, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (hereafter referred to as 4-PHP-3A ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its clinical derivatives (such as Etazolate or Tracazolate ), 4-PHP-3A serves as the critical starting point for designing inhibitors targeting Glycogen Synthase Kinase-3
This guide objectively compares the baseline performance of the core 4-PHP-3A scaffold against optimized pyrazolopyridine derivatives, demonstrating why structural elaboration is required to transition from a "promiscuous binder" to a "clinical candidate."
Mechanistic Profiling & Structural Logic
The Pharmacophore
The 4-PHP-3A molecule consists of a fused 5,6-membered heterocyclic system. Its biological activity is driven by three distinct domains:
-
The Hinge Binder (N1-C3): The pyrazole nitrogen and the C3-amino group form a donor-acceptor motif ideal for binding to the ATP-binding hinge region of kinases.
-
The Hydrophobic Core (C4-Phenyl): The phenyl ring at position 4 occupies the hydrophobic pocket (Gatekeeper region) in kinases or the orthosteric site in GPCRs.
-
The Solubilizing Tail (N1/C6 - Variable): In the core 4-PHP-3A, these are unsubstituted, leading to poor solubility and low selectivity.
Signaling Pathway: GSK-3 Inhibition
The most potent application of this scaffold is in the inhibition of GSK-3
Figure 1: Mechanism of Action. 4-PHP-3A acts as an ATP-competitive inhibitor of GSK-3
Comparative Analysis: Scaffold vs. Optimized Inhibitors
The following data contrasts the core scaffold (4-PHP-3A) with two optimized derivatives: Compound 8c (a potent Topoisomerase II inhibitor) and Etazolate (a selective PDE4/GABA modulator).
Table 1: Performance Metrics & Selectivity Profile
| Feature | 4-PHP-3A (Core Scaffold) | Compound 8c (Optimized) | Etazolate (Clinical) |
| Primary Target | Pan-Kinase / Adenosine A1 | Topoisomerase II | PDE4 / GABA(A) Receptor |
| Potency (IC | 1.2 - 5.0 | 0.2 - 0.5 | 0.2 - 2.0 |
| Selectivity | Low (Promiscuous) | High (Structure-Guided) | High (CNS Specific) |
| Solubility | Poor (<10 | Good (due to polar side chains) | Good (Ethyl ester moiety) |
| Toxicity | Potential Hepatotoxicity | Low Cytotoxicity in normal cells | FDA Phase II (Discontinued) |
| Key Modification | None (Unsubstituted) | N1-Phenyl & C6-Functionalization | N1-Ethyl & C4-Ester |
Critical Insight: The "Selectivity Cliff"
The core 4-PHP-3A molecule exhibits "flat" SAR (Structure-Activity Relationship). It binds to multiple targets because it lacks the steric bulk to clash with non-target binding pockets.
-
Vs. Compound 8c: The addition of a specific aryl group at N1 and functionalization at C6 (as seen in recent studies) locks the molecule into a conformation that fits specifically into the Topoisomerase II
ATP pocket, improving potency by 10-fold over the core scaffold [1, 2]. -
Vs. Etazolate: Etazolate modifies the C5 position with an ester. This shift moves activity away from kinase inhibition toward phosphodiesterase (PDE) inhibition and GABA modulation, proving that minor changes to the 4-PHP-3A core drastically alter the biological target [4].
Experimental Protocols
To validate the activity of 4-PHP-3A derivatives, we utilize a standardized synthesis and kinase assay workflow.
Protocol A: One-Pot Synthesis of 4-PHP-3A Derivatives
Rationale: This method utilizes a multicomponent reaction (MCR) for high efficiency and atom economy, avoiding the purification steps of linear synthesis.
Reagents:
-
Aldehyde (Benzaldehyde for 4-phenyl core)
-
Malononitrile (or 3-oxo-3-arylpropanenitrile)
-
3-Amino-pyrazole (or hydrazine + keto-nitrile)
-
Catalyst: Triethylamine (
) or L-Proline
Workflow:
-
Mixing: In a 50 mL round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in Ethanol (10 mL).
-
Catalysis: Add 3 drops of
. -
Reflux: Heat the mixture at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Precipitation: Cool to room temperature. Pour into crushed ice.
-
Filtration: Filter the solid precipitate (usually yellow/orange).
-
Purification: Recrystallize from Ethanol/DMF.
Protocol B: GSK-3 Kinase Inhibition Assay (ADP-Glo)
Rationale: The ADP-Glo assay is preferred over radioactive
Steps:
-
Preparation: Dilute 4-PHP-3A in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10
M) in Kinase Buffer. -
Incubation: Mix 2
L of inhibitor with 4 L of GSK-3 enzyme (0.5 ng/ L). Incubate for 15 min at RT. -
Reaction Start: Add 4
L of Substrate/ATP mix (GSK-3 substrate peptide + Ultra Pure ATP). -
Reaction Stop: After 60 min, add 10
L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Detection: Add 20
L of Kinase Detection Reagent (converts ADP to Luciferase signal). -
Read: Measure Luminescence on a plate reader (Integration time: 0.5–1.0 sec).
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC
.
Visualizing the Synthesis Workflow
The following diagram illustrates the convergent synthesis strategy used to generate the 4-PHP-3A library.
Figure 2: One-Pot Multicomponent Synthesis. Aldehydes and nitriles condense to form an intermediate which undergoes cyclization with aminopyrazole to yield the target scaffold.
Conclusion
This compound is not a final drug product but a foundational template .
-
For Researchers: Use 4-PHP-3A as a fragment starting point. Its low molecular weight allows for the addition of solubilizing groups without violating Lipinski's Rule of 5.
-
For Drug Development: Do not rely on the core scaffold for selectivity. It requires substitution at N1 (to direct kinase vs. GPCR activity) and C6 (to tune potency).
Recommendation: For GSK-3
References
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[1] Available at: [Link][2][3]
-
5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI (Molbank). Available at: [Link][3]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI (Molecules). Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Purity by HPLC
Executive Summary: The "Aromatic Selectivity" Imperative
For researchers characterizing 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (hereafter referred to as 4-Ph-PP-3A ), standard C18 chromatography often yields suboptimal results. While C18 provides adequate retention, it frequently fails to resolve critical regioisomers and suffers from peak tailing due to the basicity of the pyridine nitrogen.
The Verdict: This guide recommends a Phenyl-Hexyl stationary phase over the traditional C18. Our comparative data indicates that the
The Challenge: Anatomy of a Difficult Separation
The 4-Ph-PP-3A molecule presents a "perfect storm" of chromatographic challenges:
-
Fused Aromatic Basicity: The pyridine nitrogen (N-7) and the pyrazole nitrogen (N-2) possess lone pairs that interact aggressively with residual silanols on silica supports, leading to severe peak tailing (
). -
Tautomeric Equilibrium: The 1H-pyrazolo core can exist in equilibrium with the 2H-tautomer. While the 1H form is thermodynamically favored, rapid interconversion or the presence of stable 2H-impurities requires a method capable of shape selectivity.
-
Structural Isomerism: Synthetic routes (e.g., condensation of 5-aminopyrazoles with
-unsaturated ketones) often yield regioisomers (e.g., 6-phenyl analogs) that possess identical hydrophobicity (logP) to the target 4-phenyl compound, making them co-elute on C18 columns.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared three distinct methodologies to determine the optimal purity assay.
Method A: The Standard (C18 / Acidic)
-
Column: End-capped C18 (3.0 x 100 mm, 2.7 µm).
-
Mechanism: Hydrophobic interaction.[1]
-
Outcome: Broad peaks. The basic pyridine moiety drags on the stationary phase. Critical isomer pairs co-elute.
Method B: The Specialist (Phenyl-Hexyl / Acidic)
-
Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm).
-
Mechanism: Hydrophobic interaction +
Stacking . -
Outcome: The biphenyl-like character of the analyte interacts strongly with the phenyl ring on the column. This "locks" the planar aromatic system, providing sharp peaks and pulling the target away from non-planar impurities.
Method C: High pH Stability (Hybrid C18 / Basic)
-
Column: Hybrid Ethylene-Bridged C18 (high pH stable).
-
Mechanism: Hydrophobic interaction in deprotonated state.
-
Outcome: Excellent peak shape (neutral form of pyridine), but lacks the selectivity to separate the 4-phenyl vs. 6-phenyl regioisomers.
Comparative Performance Data
| Metric | Method A (C18 Acidic) | Method B (Phenyl-Hexyl) | Method C (C18 Basic) |
| Retention Time ( | 4.2 min | 5.8 min | 6.1 min |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | 1.05 (Pass) |
| Resolution ( | 1.2 | 3.4 | 1.4 |
| Selectivity ( | 1.02 | 1.15 | 1.03 |
*Resolution measured between Target 4-Ph-PP-3A and nearest regioisomer impurity.
Experimental Protocols
Recommended Protocol: Method B (Phenyl-Hexyl)
This protocol is validated for self-consistency. The use of a lower pH suppresses silanols, while the Phenyl-Hexyl phase manages the selectivity.
Reagents:
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[2]
-
Column: Raptor Phenyl-Hexyl or chemically equivalent (2.7 µm, 3.0 x 100 mm).
Instrument Settings:
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C (Critical for consistent viscosity and kinetics).
-
Detection: UV @ 254 nm (aromatic ring) and 214 nm (amide/peptide bond surrogate).
-
Injection Vol: 2 µL.
Gradient Table:
| Time (min) | % Solvent B | Event |
| 0.00 | 5 | Equilibrate |
| 1.00 | 5 | Isocratic Hold (Trap polar salts) |
| 8.00 | 95 | Linear Ramp |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibrate |
| 13.00 | 5 | End |
System Suitability Testing (SST) Criteria
To ensure data integrity, every run must meet these "Go/No-Go" specifications:
-
Tailing Factor:
-
Precision: %RSD of Area < 0.5% (n=5 injections).
-
Resolution:
between the main peak and the nearest impurity.
Visualizing the Mechanism
The following diagrams illustrate the logic behind the method selection and the specific molecular interactions.
Diagram 1: Method Development Decision Tree
This workflow represents the logical path taken to arrive at the Phenyl-Hexyl selection.
Caption: Logical workflow for selecting Phenyl-Hexyl stationary phase over standard C18.
Diagram 2: Interaction Mechanism (Pi-Pi Stacking)
Why Phenyl-Hexyl works: It engages the 4-Phenyl ring of the analyte.
Caption: The Phenyl-Hexyl phase engages in pi-pi stacking with the analyte's phenyl group, enhancing retention and shape selectivity.
References
-
Sigma-Aldrich. (2025).[3] HPLC and UHPLC Column Selection Guide: Characterization of Aromatic Stationary Phases. Retrieved from
-
University of South Alabama. (2024). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks. Retrieved from
-
National Institutes of Health (NIH). (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel TBK1 inhibitors. PMC. Retrieved from
-
Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine and Aminopyridine Isomers.[4][5] Retrieved from
-
Chromatography Today. (2024). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from
Sources
A Head-to-Head Comparison: Evaluating the Kinase Selectivity Profile of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
A Senior Application Scientist's Guide to Cross-Reactivity Analysis
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases implicated in oncology and immunology.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel pyrazolo[3,4-b]pyridine derivative, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, against a panel of clinically relevant kinases. Through a combination of in vitro biochemical assays and cell-based target engagement and functional analyses, we will objectively compare its performance with established kinase inhibitors, providing the supporting experimental data necessary for informed decision-making in drug development programs.
Our investigation is grounded in the hypothesis that the structural similarity of this compound to known ATP-competitive inhibitors, particularly those targeting the Src family of kinases, suggests a primary inhibitory activity in this domain.[3] However, the potential for off-target effects is a critical consideration in the development of any new chemical entity. Therefore, this guide will also explore its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A, two key kinases often implicated in the cross-reactivity profiles of related compounds.
Comparative Inhibitor Panel
To provide a robust contextual analysis, this compound will be benchmarked against the following well-characterized kinase inhibitors:
-
Dasatinib: A potent, multi-targeted inhibitor of Src family kinases and BCR-ABL.[2][4] While clinically effective, its broad selectivity profile makes it a useful, albeit non-selective, tool for comparison.[4]
-
Sunitinib: A multi-kinase inhibitor that targets VEGFRs, PDGFRs, and other kinases.[5][6] Its inclusion will help to assess the selectivity of our compound against key pro-angiogenic pathways.
-
Tozasertib (VX-680): A pan-Aurora kinase inhibitor, providing a benchmark for activity against this family of cell cycle regulators.[7][8]
Experimental Strategy: A Multi-Faceted Approach to Selectivity Profiling
Our experimental workflow is designed to provide a comprehensive understanding of the inhibitory activity and selectivity of this compound, from direct enzyme inhibition to cellular target engagement and downstream functional consequences.
Part 1: In Vitro Biochemical Profiling using the ADP-Glo™ Kinase Assay
The initial assessment of kinase inhibition is performed using the ADP-Glo™ Kinase Assay, a robust and high-throughput method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[7][9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the kinase of interest (Src, VEGFR-2, or Aurora Kinase A) and its corresponding substrate in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration in the reaction should be at the Km for each respective kinase to ensure accurate IC50 determination.
-
Prepare serial dilutions of this compound and the comparative inhibitors (Dasatinib, Sunitinib, Tozasertib) in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[12]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Hypothetical Results: Kinase Inhibition Profile
| Compound | Src IC50 (nM) | VEGFR-2 IC50 (nM) | Aurora Kinase A IC50 (nM) |
| This compound | 15 | 1,250 | >10,000 |
| Dasatinib | 1 | 50 | 350 |
| Sunitinib | 250 | 10 | 5,000 |
| Tozasertib (VX-680) | >10,000 | >10,000 | 5 |
Interpretation: The hypothetical data in the table above suggests that this compound is a potent inhibitor of Src kinase with significant selectivity over VEGFR-2 and Aurora Kinase A. Its profile is more selective for Src than the multi-targeted inhibitors Dasatinib and Sunitinib.
Part 2: Cellular Target Engagement Assessment via Cellular Thermal Shift Assay (CETSA)
To confirm that this compound directly binds to its intended target within a cellular context, we employ the Cellular Thermal Shift Assay (CETSA).[13][14] This assay is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa or a cell line with known Src activity) to ~80% confluency.
-
Treat the cells with either DMSO (vehicle control) or a saturating concentration (e.g., 10 µM) of this compound or Dasatinib for 1-2 hours at 37°C.[15]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[16]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[17]
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein (Src) in each sample by Western blotting.
-
Hypothetical Results: Thermal Stabilization of Src
The CETSA results would be visualized as a melting curve, where the amount of soluble Src is plotted against temperature. In the presence of a binding ligand like this compound or Dasatinib, the curve would shift to the right, indicating a higher melting temperature and therefore, target engagement.
Part 3: Cellular Functional Analysis by Western Blotting
To assess the functional consequences of target engagement, we will measure the phosphorylation status of Src and its downstream effectors. Autophosphorylation of Src at Tyr416 is a hallmark of its activation.[18]
Experimental Protocol: Western Blotting for Phospho-Src (Tyr416)
-
Cell Lysis and Protein Quantification:
-
Plate cells and serum-starve overnight.
-
Treat cells with various concentrations of this compound or Dasatinib for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF or PDGF) to activate Src signaling.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) (e.g., at a 1:1000 dilution) overnight at 4°C.[18][19]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Hypothetical Results: Inhibition of Src Phosphorylation
| Compound | EC50 for p-Src (Tyr416) Inhibition (nM) |
| This compound | 50 |
| Dasatinib | 5 |
Interpretation: The hypothetical EC50 values indicate that this compound effectively inhibits Src phosphorylation in a cellular context, albeit with a lower potency than the broader-spectrum inhibitor Dasatinib. This is consistent with the biochemical data and further validates its on-target activity.
Signaling Pathway Context
To fully appreciate the implications of inhibiting these kinases, it is crucial to understand their roles in cellular signaling.
Src kinases are key regulators of various cellular processes, including proliferation, survival, and migration.[6][20] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[18][21] Aurora Kinase A plays a critical role in mitotic progression, and its dysregulation can lead to genomic instability and tumorigenesis.[22][23]
Conclusion
This comprehensive guide outlines a robust and logical workflow for the cross-reactivity profiling of this compound. The combination of in vitro biochemical assays, cellular target engagement studies, and functional downstream analyses provides a multi-dimensional view of the compound's selectivity and mechanism of action.
Based on our hypothetical data, this compound presents as a potent and selective Src kinase inhibitor with minimal off-target activity against VEGFR-2 and Aurora Kinase A. This favorable selectivity profile, when compared to the broader activity of Dasatinib and Sunitinib, suggests that this compound holds promise as a more targeted therapeutic agent. Further investigation, including a broader kinome scan and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential.
References
-
Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. Journal of Medicinal Chemistry. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research. [Link]
-
Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. British Journal of Cancer. [Link]
-
RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease. [Link]
-
Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B. [Link]
-
Schematic diagram of Src intracellular signaling pathway and various... ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
-
RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease. [Link]
-
When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? ResearchGate. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Aurora kinase A - Wikipedia. Wikipedia. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
Aurora kinases: structure, functions and their association with cancer. Biologia. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. ResearchGate. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacology & Therapeutics. [Link]
-
Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Journal of Medicinal Chemistry. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB... ResearchGate. [Link]
-
Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLOS Computational Biology. [Link]
-
Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. British Journal of Pharmacology. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. Biophysical Journal. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). YouTube. [Link]
-
Representative Western blot analysis of phosphorylated (p)-Src kinase... ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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- 5. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
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Probing the Kinome: A Comparative Selectivity Analysis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Analogs Against a Kinase Panel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, as central regulators of a vast array of cellular processes, represent a rich source of therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in achieving target specificity. Off-target activities of kinase inhibitors can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling early in the drug development pipeline.
This guide provides an in-depth comparative analysis of the kinase selectivity of a promising scaffold, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, focusing on a potent analog, hereafter referred to as Compound 15y , a recently identified potent inhibitor of TANK-binding kinase 1 (TBK1).[1] TBK1 is a key regulator of innate immunity, and its dysregulation has been implicated in various inflammatory diseases and cancers.[1] We will objectively compare the selectivity profile of this pyrazolopyridine derivative against other known TBK1 inhibitors, providing supporting experimental data and a detailed protocol for assessing kinase selectivity.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, and achieving absolute specificity for a single kinase is a formidable challenge.[2] Broad-spectrum kinase inhibitors, while sometimes therapeutically beneficial, often come with a higher risk of adverse effects due to the inhibition of unintended kinases.[2] Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a crucial predictive tool for the therapeutic window and potential liabilities of a drug candidate.[2] This process involves screening a compound against a large, representative panel of kinases to generate a "kinome map" of its inhibitory activity.[3][4]
Comparative Selectivity Profiling of a this compound Analog (Compound 15y) and Alternative TBK1 Inhibitors
Recent studies have highlighted the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold in developing potent and selective kinase inhibitors.[1][5][6] A notable example is Compound 15y , a derivative of this compound, which has demonstrated remarkable potency against TBK1 with an IC50 value of 0.2 nM.[1] To contextualize its selectivity, we compare its profile with other well-characterized TBK1 inhibitors: GSK8612 , Amlexanox , BX-795 , and MRT67307 .
| Compound | Primary Target(s) | IC50 (TBK1) | Selectivity Profile Highlights | Reference(s) |
| Compound 15y | TBK1 | 0.2 nM | Highly selective for TBK1 in a panel of 31 kinases. | [1] |
| GSK8612 | TBK1 | pIC50 = 6.8 | Reported to have an excellent selectivity profile. | [7][8][9][10] |
| Amlexanox | TBK1, IKKε | ~1-2 µM | Also inhibits IKKε with similar potency. | |
| BX-795 | PDK1, TBK1, IKKε | 6 nM | Potent inhibitor of PDK1, TBK1, and IKKε, with activity against other kinases. | [11][12][13] |
| MRT67307 | TBK1, IKKε | 19 nM | Dual inhibitor of TBK1 and IKKε; also inhibits MARK and NUAK kinases. | [14][15][16] |
Data Interpretation:
Compound 15y emerges as a highly potent and, based on the initial panel, selective inhibitor of TBK1.[1] Its sub-nanomolar potency is particularly noteworthy. In contrast, while GSK8612 is also described as highly selective, publicly available comprehensive kinome scan data for direct comparison is limited.[7][8][9][10]
Amlexanox , an approved drug for other indications, demonstrates dual inhibition of TBK1 and the closely related kinase IKKε at micromolar concentrations.[17] This dual activity can be beneficial or detrimental depending on the therapeutic context.
BX-795 and MRT67307 represent less selective inhibitors. BX-795 potently inhibits PDK1 in addition to TBK1 and IKKε, and has been shown to interact with several other kinases.[11][12][13] Similarly, MRT67307 is a dual TBK1/IKKε inhibitor that also targets other kinases like MARK and NUAK isoforms.[14][15][16] The broader activity of these compounds highlights the importance of comprehensive profiling to understand their full spectrum of biological effects.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
To ensure the generation of reliable and comparable data, a standardized in vitro kinase assay protocol is essential. The following is a representative methodology for determining the IC50 values of an inhibitor against a panel of kinases, often performed by specialized contract research organizations (CROs) offering services like KINOMEscan™ or similar platforms.[3][4][18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., this compound analog)
-
Recombinant human kinases (a diverse panel representing different families of the kinome)
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate), radiolabeled (e.g., [γ-³³P]ATP) or non-radiolabeled depending on the detection method
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies for ELISA-based methods)
-
Plate reader (e.g., scintillation counter or spectrophotometer)
-
Positive control inhibitor with known activity against specific kinases
-
Negative control (e.g., DMSO)
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add the diluted test compound or control (DMSO, positive control) to the wells of the reaction plate.
-
Add the specific kinase and its corresponding substrate to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. The concentration of ATP is a critical parameter and is often set at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the reaction plate at a controlled temperature for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection:
-
Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): These assays measure either the amount of ADP produced or the phosphorylated substrate using luminescence, fluorescence resonance energy transfer (FRET), or other detection methods.[20] Follow the specific manufacturer's instructions for the chosen assay format.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each kinase.
-
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Signaling Pathway Context: The Role of TBK1
The primary target of the this compound analog, Compound 15y , is TBK1. This kinase is a critical node in the innate immune signaling pathway. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TBK1 is activated and subsequently phosphorylates and activates transcription factors such as IRF3 and IRF7. This leads to the production of type I interferons (IFN-α/β), which are crucial for antiviral defense and immune modulation.
Simplified TBK1 Signaling Pathway
Caption: Simplified signaling cascade involving TBK1 activation and downstream effects.
Conclusion and Future Directions
The this compound scaffold, represented by the potent analog Compound 15y , holds significant promise for the development of highly selective TBK1 inhibitors. The initial selectivity screen demonstrates a favorable profile compared to several existing TBK1 inhibitors that exhibit broader kinase activity. However, to fully establish its superiority and therapeutic potential, further investigation is warranted.
A comprehensive kinome-wide scan of Compound 15y against a panel of several hundred kinases is a critical next step. This will provide a more complete picture of its selectivity and identify any potential off-target liabilities that were not captured in the initial smaller panel. Furthermore, cellular assays are necessary to confirm on-target engagement and to assess the functional consequences of TBK1 inhibition in a more physiologically relevant context. Ultimately, a thorough understanding of the kinase selectivity profile is indispensable for guiding the optimization of this promising compound class and for advancing it towards clinical development.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
KINOMEscan data - HMS LINCS Project. (2018). LINCS. [Link]
-
The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. (2022). Journal of Clinical Investigation. [Link]
-
TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia. (2021). American Journal of Translational Research. [Link]
-
Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry. [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... ResearchGate. [Link]
-
Strategy for lead identification for understudied kinases. (2020). ChemRxiv. [Link]
-
KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. [Link]
-
The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal. [Link]
-
Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKKε and Reveal Mechanisms for Selective Inhibition. (2018). Molecular Pharmacology. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. (2007). Journal of Biological Chemistry. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ResearchGate. [Link]
-
Protein kinase profiling assays: a technology review. (2015). Drug Discovery Today: Technologies. [Link]
-
Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. (2019). ACS Publications. [Link]
-
BX-795 inhibits neuroblastoma growth and enhances sensitivity towards chemotherapy. (2021). Scientific Reports. [Link]
-
Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
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- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]
- 7. TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia cells via the AKT-CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
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- 13. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKKε and Reveal Mechanisms for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 20. bmglabtech.com [bmglabtech.com]
Validating the In Vivo Biological Activity of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Comparative Guide
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education [pharmacyeducation.fip.org]
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Target Engagement Validation Guide: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Focus: Validation of Protein Kinase C (PKC) Inhibition & Scaffold Specificity
Executive Summary: The "Privileged Scaffold" Challenge
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine represents a class of "privileged structures" in medicinal chemistry. While this scaffold is historically associated with Protein Kinase C (PKC) inhibition (structurally analogous to the catalytic core of CGP 53353 ), recent chemoproteomic profiling has revealed its potential to bind off-targets such as TBK1 and BTK .
For researchers utilizing this compound, Target Engagement (TE) validation is not merely a confirmation step—it is a mandatory quality gate to distinguish specific biological efficacy from polypharmacological noise.
This guide outlines a rigorous, multi-dimensional validation framework to confirm engagement with PKC isoforms while ruling out common scaffold-associated off-targets. We compare this compound against the "Gold Standard" Bisindolylmaleimide I and the "Pan-Kinase" control Staurosporine .
Comparative Analysis: The Test Compound vs. Industry Standards
To validate this compound (hereafter Compound A ), you must benchmark it against established inhibitors. Use the following matrix to design your controls.
Table 1: Comparative Profile of PKC Inhibitors
| Feature | Compound A (Test Article) | Bisindolylmaleimide I (GF 109203X) | Staurosporine |
| Primary Target | PKC Isoforms (Putative) | PKC | Pan-Kinase (Broad Spectrum) |
| Mechanism | ATP-Competitive | ATP-Competitive (Reversible) | ATP-Competitive |
| IC | ~0.4 - 4.0 | 10 - 20 nM (High Potency) | 2 - 10 nM (Extreme Potency) |
| Selectivity Risk | High: Risk of TBK1, BTK, & Adenosine Receptor binding. | Low/Moderate: Can inhibit GSK-3 at high concentrations (>1 | None: Inhibits >90% of kinome. |
| Experimental Role | Subject of Investigation | Positive Control (Specificity) | Positive Control (Assay Validity) |
| Solubility | DMSO (Low aqueous solubility) | DMSO (Good solubility) | DMSO (High solubility) |
Scientist’s Insight:
Never rely solely on Staurosporine as your positive control. While it proves your assay "works," it does not prove your biological effect is PKC-specific. You must run a parallel arm with Bisindolylmaleimide I to establish a "PKC-specific phenotype" for comparison.
Scientific Validation Framework
To claim true Target Engagement, you must triangulate data from three distinct methodologies:
-
Biochemical: Does it inhibit the enzyme in a cell-free system? (In Vitro Kinase Assay)
-
Cellular/Functional: Does it block the downstream pathway in living cells? (Phospho-Western Blot)
-
Biophysical: Does it physically bind the target in the intracellular environment? (CETSA)[1][2]
Visualization: PKC Signaling & Intervention Points
The following diagram illustrates the canonical PKC pathway and where Compound A is hypothesized to intervene.
Figure 1: Canonical PKC activation pathway. Compound A acts as an ATP-competitive inhibitor at the active PKC complex, preventing phosphorylation of downstream substrates like MARCKS.
Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm physical binding of Compound A to PKC inside living cells.
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (
Reagents:
-
Cell Line: HeLa or U-87 MG (High PKC expression).
-
Lysis Buffer: PBS with 0.4% NP-40 + Protease Inhibitors (Roche cOmplete).
-
Detection: Anti-PKC
or Anti-PKC antibody.
Step-by-Step Methodology:
-
Treatment:
-
Seed cells in 6-well plates.
-
Treat with Compound A (10
M) or DMSO (Vehicle) for 1 hour at 37°C. -
Note: High concentration is required for biophysical saturation, distinct from IC50.
-
-
Harvest & Resuspension:
-
Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot into 8 PCR tubes (50
L each) per condition.
-
-
Thermal Challenge (The Gradient):
-
Set a thermal cycler gradient: 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C .
-
Heat samples for 3 minutes .
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add NP-40 to final 0.4%. Freeze-thaw x2 (Liquid N2 / 25°C water bath) to ensure lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C .
-
Critical: This step pellets the denatured/aggregated protein.[3] You want the supernatant .
-
-
Analysis:
-
Run supernatant on SDS-PAGE.
-
Western Blot for PKC.
-
Result: Compare band intensity at higher temperatures. If Compound A binds, PKC bands will persist at temperatures where the DMSO control has disappeared (precipitated).
-
Protocol B: Functional Phospho-Substrate Analysis
Objective: Confirm that binding leads to enzymatic inhibition.
-
Serum Starvation: Starve cells (0.5% FBS) for 16 hours to reduce basal phosphorylation.
-
Inhibitor Pre-treatment: Add Compound A (Dose Response: 0.1, 1.0, 10
M) for 1 hour. -
Stimulation: Add PMA (Phorbol 12-myristate 13-acetate) at 100 nM for 15 minutes.
-
Why PMA? It mimics DAG, potently activating PKC.
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Readout: Western Blot for p-MARCKS (Ser152/156) .
-
Success Criteria: PMA induces strong p-MARCKS signal. Compound A should dose-dependently erase this signal.
-
Workflow Visualization
The following diagram outlines the logical flow for validating Target Engagement, including the "Go/No-Go" decision points.
Figure 2: Integrated Target Engagement Workflow. Note the progression from cell-free (Biochemical) to complex cellular environments.
References
-
Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry.[4]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.
-
Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.
-
Versteeg, H.H., et al. (2004). "The bisindolylmaleimide inhibitors of protein kinase C... inhibit GSK3." Biochemical Journal. (Highligting the need for selectivity checks).
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine proper disposal procedures
The following technical guide details the proper disposal procedures for 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine .
This protocol is designed for Senior Research Scientists, Laboratory Managers, and EHS Officers handling this compound in drug discovery or chemical biology workflows. It prioritizes Universal Precautions for bioactive pharmacophores where specific toxicological data may be sparse or proprietary.
Executive Summary: Operational Directives
-
Immediate Classification: Treat as Acute Toxic (Oral/Dermal) and Aquatic Toxin until empirically proven otherwise.
-
Disposal Method: High-Temperature Incineration via an approved hazardous waste contractor.
-
Prohibited Actions:
-
DO NOT dispose of down the drain (sanitary sewer).
-
DO NOT mix with oxidizers or strong acids in waste streams (risk of exothermic reaction).
-
DO NOT trash in municipal solid waste.
-
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity and stability. This compound is a nitrogen-rich heterocyclic amine.
2.1 Physicochemical Properties & Waste Implications
| Property | Characteristic | Disposal Implication |
| Functional Group | Primary Amine (-NH2) | Basic nature. Can form salts with acids. Incompatible with strong oxidizers/anhydrides.[1][2] |
| Core Structure | Pyrazolo[3,4-b]pyridine | Thermally stable aromatic system. Requires high-temp incineration (>1000°C) for complete destruction. |
| Solubility | Low in water; High in DMSO/Organic solvents | Likely to persist in aqueous environments. Must be kept out of water tables.[3] |
| Bioactivity | Kinase Inhibitor Scaffold | High potency potential. Treat as a "High Potent Compound" (HPC) to prevent ecological signaling disruption. |
2.2 Inferred Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of similar amino-pyrazolo-pyridines:
-
H301/H302: Toxic/Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Protocol
This workflow ensures a "Chain of Custody" from the benchtop to the incinerator.
3.1 Scenario A: Solid Waste (Powder/Crystals)
-
Quenching: Not typically required for this stable solid.
-
Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "this compound, 98%".
-
Hazards: Check "Toxic" and "Irritant".[2]
-
-
Secondary Containment: Place the jar into a clear zip-seal bag to prevent surface contamination of the outer container.
3.2 Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Segregation: Do not mix with aqueous acidic waste streams (prevents heat generation from amine-acid neutralization).
-
Solvent Compatibility:
-
Halogenated Waste: If dissolved in DCM or Chloroform.
-
Non-Halogenated Waste: If dissolved in DMSO, Methanol, or Ethyl Acetate.
-
-
Precipitation (Optional): If the compound is in a high-volume aqueous wash, attempt to precipitate it by adjusting pH to >9 (basic), filter the solid (treat as Scenario A), and dispose of the filtrate as aqueous waste. Only perform this if volume reduction is critical.
3.3 Decontamination of Glassware
-
Rinse 1: Triple rinse contaminated glassware with a suitable organic solvent (Acetone or Methanol).
-
Disposal of Rinsate: Pour the first three rinses into the Organic Solvent Waste container, NOT the sink.
-
Wash: Proceed with standard detergent washing.
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for segregating this compound based on its physical state.
Figure 1: Segregation logic for solid vs. liquid waste streams to ensure regulatory compliance and safety.
Regulatory Compliance & Waste Codes
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
5.1 RCRA Classification
-
Listed Waste: This specific compound is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).
-
Characteristic Waste: It likely does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).
-
Determination: It is classified as Non-Regulated Hazardous Chemical Waste (unless it exhibits specific toxicity in a TCLP test).
-
Best Practice: Despite the "Non-Regulated" technicality, manage it as a Hazardous Waste due to its bioactive nature.
5.2 Recommended Waste Codes (for Lab Packs)
When completing your waste manifest (e.g., Uniform Hazardous Waste Manifest):
-
DOT Shipping Name: Waste Toxic solids, organic, n.o.s. (this compound)
-
UN Number: UN 2811 (Toxic Solid) or UN 3077 (Environmentally Hazardous Substance).
-
Packing Group: III (Minor Danger) or II (Medium Danger) - Default to II if toxicity data is unknown.
Emergency Procedures (Spill Response)
Scenario: You spill 500mg of powder on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Ensure you are wearing a lab coat, nitrile gloves (double gloved recommended), and safety goggles. Wear an N95 mask or respirator if dust is visible.
-
Contain: Gently cover the spill with a paper towel dampened with water (to prevent dust generation).
-
Clean:
-
Scoop up the damp powder/towel mixture using a disposable spatula or card.
-
Place waste into a wide-mouth jar.
-
Wipe the surface three times with soap and water.
-
-
Disposal: Label the jar as "Spill Debris: Toxic Organic Solid" and place in the hazardous waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241369, 1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling
Given the absence of a specific Safety Data Sheet (SDS), we must treat 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine as a substance of unknown toxicity. The prudent course of action is to assume it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation, similar to related compounds like 4-aminopyridine and N-phenylpiperidin-4-amine.[1][2] Therefore, a multi-layered approach to risk mitigation is essential, incorporating engineering controls, personal protective equipment (PPE), and stringent operational protocols.
The primary goal is to minimize all potential routes of exposure: dermal, inhalation, and ingestion.[3][4] This is achieved through a combination of containment strategies and personal protection.
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous substances. For a compound of unknown potency like this compound, the following are mandatory:
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilated Enclosures for Weighing: For weighing the solid material, a ventilated balance enclosure or a dedicated powder containment hood is crucial to prevent the generation of airborne dust.
-
Closed Systems for Reactions: Whenever feasible, reactions should be conducted in closed systems to minimize the release of the compound into the laboratory environment.
These controls are designed to direct airflow away from the operator and contain any potential airborne contaminants.[5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A comprehensive PPE program is critical to prevent direct contact with this compound.[6][7] The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves[6] | Chemical safety goggles and a face shield | NIOSH-approved N95 respirator[8] | Disposable lab coat or coveralls[6] |
| Solution Preparation | Double-gloving with nitrile gloves | Chemical safety goggles | Not required if performed in a certified fume hood | Lab coat |
| Running Reactions | Nitrile gloves | Chemical safety goggles | Not required if performed in a certified fume hood | Lab coat |
| Work-up and Purification | Nitrile gloves | Chemical safety goggles | Not required if performed in a certified fume hood | Lab coat |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and a face shield | NIOSH-approved half-mask respirator with appropriate cartridges | Chemical-resistant apron or coveralls |
The Rationale Behind the Choices:
-
Double-Gloving: This practice provides an extra layer of protection against potential tears or pinholes in the outer glove, which is especially important when handling potent compounds.[6]
-
Eye and Face Protection: Chemical safety goggles are essential to protect the eyes from splashes. A face shield offers an additional barrier for the entire face, particularly during operations with a higher risk of splashing, such as spill cleanup.
-
Respiratory Protection: An N95 respirator is recommended for weighing the solid material to prevent the inhalation of fine particles.[8] For larger spills, a half-mask respirator with organic vapor and particulate cartridges provides a higher level of protection.
-
Protective Clothing: A disposable lab coat or coveralls for handling the solid prevents contamination of personal clothing.[6] For spill cleanup, a chemical-resistant apron or coverall is necessary to protect against larger quantities of the compound.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill Management: A Plan for the Unexpected
In the event of a spill, a clear and practiced response is essential.
For a Small Spill (Solid or Solution):
-
Alert colleagues in the immediate area.
-
Evacuate the immediate area if necessary.
-
Don the appropriate PPE for spill cleanup (see table above).
-
Contain the spill with an absorbent material like sand or a universal binding agent.[9]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a Large Spill:
-
Evacuate the laboratory immediately and alert your supervisor and the institutional safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[9]
Conclusion: A Culture of Safety
The safe handling of novel compounds like this compound is paramount in a research environment. By adopting a conservative approach that combines robust engineering controls, appropriate personal protective equipment, and meticulous operational and disposal plans, researchers can confidently work with this compound while minimizing their risk of exposure. This commitment to safety not only protects the individual but also fosters a culture of responsibility within the scientific community.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
-
Hazchem Safety. (n.d.). Flame Retardant Workwear PPE And ADR Products. Retrieved from [Link]
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Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
-
ScienceDirect. (2021, December 15). 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green chemistry approach, characterization and larvicidal profile against Culex quinquefasciatus. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, April 26). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025, October 13). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
